6-O-demethyl-5-deoxyfusarubin
描述
Structure
3D Structure
属性
CAS 编号 |
132899-03-7 |
|---|---|
分子式 |
C14H12O6 |
分子量 |
276.24 g/mol |
IUPAC 名称 |
3,7,9-trihydroxy-3-methyl-1,4-dihydrobenzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C14H12O6/c1-14(19)4-8-9(5-20-14)13(18)11-7(12(8)17)2-6(15)3-10(11)16/h2-3,15-16,19H,4-5H2,1H3 |
InChI 键 |
UOMAVGZJLAITCG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
同义词 |
6-DMDF 6-O-demethyl-5-deoxyfusarubin |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-O-demethyl-5-deoxyfusarubin
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-demethyl-5-deoxyfusarubin is a naturally occurring naphthoquinone with demonstrated biological activity. Isolated from a mutant strain of the fungus Nectria haematococca, this compound has garnered interest for its antifungal and mycoplasma-inhibiting properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities, and postulated mechanisms of action. Detailed experimental protocols for its isolation and biological evaluation are presented, based on established methodologies for natural product chemistry and microbiology. Furthermore, this guide includes mandatory visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising bioactive molecule.
Introduction
Naphthoquinones are a class of organic compounds derived from naphthalene that are widely distributed in nature, particularly in fungi, lichens, and higher plants. They are known to exhibit a broad range of biological activities, including antimicrobial, antitumor, and antiparasitic properties. This compound is a member of the fusarubin family of naphthoquinones, which are characterized by a dihydroxynaphthoquinone core. This specific derivative was first isolated from a mutant of the fungus Nectria haematococca (strain redD169.yelY9) that is blocked in the later stages of fusarubin biosynthesis.[1] Its discovery has opened avenues for investigating the structure-activity relationships within the fusarubin class and for exploring its potential as a lead compound in drug development.
Physicochemical Properties
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data | Reference |
| Molecular Formula | C15H14O6 | [1] |
| Molecular Weight | 290.27 g/mol | [1] |
| CAS Number | 132899-03-7 | |
| Appearance | Not Reported | |
| Solubility | Not Reported | |
| UV-Vis Spectroscopy | Data not available | [1] |
| Infrared Spectroscopy | Data not available | [1] |
| ¹H NMR Spectroscopy | Data not available | [1] |
| ¹³C NMR Spectroscopy | Data not available | [1] |
| Mass Spectrometry | Data not available | [1] |
Note: The detailed spectroscopic data is contained within the primary literature and is not publicly accessible. The identification was confirmed by comparison with known related substances.[1]
Biological Activity
This compound has been reported to possess both antifungal and mycoplasma-inhibiting properties.[1]
Antifungal Activity
While specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values for this compound are not available in the public domain, its classification as an antifungal agent suggests activity against various fungal species. The broader class of naphthoquinones is known to be effective against a range of pathogenic fungi.
Mycoplasma-Inhibiting Activity
Similarly, the compound has been noted for its ability to inhibit the growth of mycoplasma.[1] Mycoplasmas are a genus of bacteria that lack a cell wall, making them resistant to many common antibiotics. The activity of this compound against these organisms suggests a mechanism of action that does not target the cell wall.
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other naphthoquinones, several potential pathways can be postulated.
-
Induction of Oxidative Stress: Naphthoquinones are known to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can induce oxidative stress within the fungal or mycoplasma cells, leading to damage of cellular components such as lipids, proteins, and DNA, ultimately resulting in cell death.
-
Disruption of Electron Transport Chain: As quinones, these compounds can interfere with the electron transport chain in mitochondria, disrupting cellular respiration and ATP production.
-
Enzyme Inhibition: Naphthoquinones can act as inhibitors of various enzymes, including those involved in crucial metabolic pathways.
-
Membrane Disruption: Some naphthoquinones have been shown to interact with and disrupt the integrity of cellular membranes, leading to leakage of cellular contents.
Experimental Protocols
The following are detailed methodologies for the key experiments related to this compound, based on standard practices in the field.
Isolation and Purification of this compound
This protocol is a generalized procedure for the isolation of secondary metabolites from fungal cultures.
Protocol:
-
Fungal Culture: The mutant strain of Nectria haematococca (redD169.yelY9) is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production (e.g., potato dextrose broth, 25°C, 150 rpm, 14-21 days).
-
Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate. The organic phase, containing the secondary metabolites, is collected.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.
-
Thin-Layer Chromatography (TLC): Fractions from the column are analyzed by TLC to identify those containing the compound of interest.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to obtain the pure compound.
-
-
Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods including Mass Spectrometry (MS), and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Antifungal Susceptibility Testing
The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.
Protocol:
-
Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus niger) is prepared in RPMI-1640 medium to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (medium only) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Mycoplasma Growth Inhibition Assay
This protocol describes a general method for assessing the inhibition of mycoplasma growth.
Protocol:
-
Culture Preparation: A log-phase culture of the target Mycoplasma species is prepared in a suitable broth medium (e.g., PPLO broth).
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted in the mycoplasma broth.
-
Inoculation: The mycoplasma culture is added to each dilution of the compound to a final concentration of approximately 10⁴-10⁵ color changing units (CCU)/mL.
-
Incubation: The cultures are incubated at 37°C until the color of the positive control (mycoplasma without compound) changes due to metabolic activity.
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents a color change in the medium.
Conclusion
This compound is a naphthoquinone with promising antifungal and mycoplasma-inhibiting activities. While detailed quantitative biological data and comprehensive spectroscopic information are limited in the public domain, its structural relationship to other bioactive fusarubins and the general properties of naphthoquinones suggest it is a valuable subject for further research. The experimental protocols provided in this guide offer a framework for the isolation, characterization, and biological evaluation of this compound. Future studies should focus on obtaining pure this compound to perform detailed mechanistic studies and to fully assess its therapeutic potential. The elucidation of its specific molecular targets could pave the way for the development of novel anti-infective agents.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-O-demethyl-5-deoxyfusarubin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone derivative with notable biological activity. This document details the spectroscopic data, experimental protocols, and logical workflows that were instrumental in deciphering the chemical structure of this fungal metabolite.
Introduction
This compound is a polyketide metabolite isolated from a mutant strain of the fungus Nectria haematococca.[1] Its structural determination was a critical step in understanding its chemical properties and biological functions, which include antifungal and mycoplasma-inhibiting activities.[2][3] The elucidation of its structure relied on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide serves as a detailed resource for researchers working with this compound or similar natural products.
Physicochemical and Spectroscopic Data
The structural framework of this compound was pieced together through meticulous analysis of its physicochemical properties and spectroscopic data. The compound presents as a red-colored substance, a characteristic feature of many naphthoquinone pigments.
Mass Spectrometry (MS)
Mass spectrometry was crucial in determining the molecular weight and elemental composition of the molecule.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₆ | [3] |
| Molecular Weight | 290.268 g/mol | [3] |
| CAS Number | 132899-05-9 | [3] |
Further details on the mass spectrometry fragmentation pattern were not available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provided the detailed atomic-level information necessary to assemble the complete chemical structure, including the carbon skeleton and the placement of functional groups.
Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not explicitly detailed in the available literature. The structure was confirmed by comparison of its physico-chemical data with those of known, related substances.[1]
Experimental Protocols
The isolation and purification of this compound are critical for obtaining pure samples for structural analysis and biological assays. The following is a generalized protocol based on methods for isolating secondary metabolites from fungal cultures.[4][5]
Fungal Cultivation and Extraction
-
Cultivation: The mutant strain of Nectria haematococca (redD169.yelY9) is cultured in a suitable liquid medium under controlled conditions to promote the biosynthesis of secondary metabolites.[1]
-
Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous medium.[5]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of compounds.[5]
Purification
-
Chromatography: The crude extract is subjected to chromatographic techniques to separate the individual components. This typically involves:
-
Thin-Layer Chromatography (TLC): Used for preliminary analysis and to determine the appropriate solvent system for column chromatography.[1]
-
Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds based on their polarity. Fractions are collected and analyzed by TLC.
-
-
Final Purification: Fractions containing the desired compound are pooled and may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.
Structure Elucidation Workflow
The logical process for elucidating the structure of this compound is outlined in the following diagram.
References
- 1. This compound and its anhydro derivative produced by a mutant of the fungus Nectria haematococca blocked in fusarubin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetmol.cn [targetmol.cn]
- 3. 6-O-Demethyl-5-deoxyfusarubin_TargetMol [targetmol.com]
- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 5. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
Isolating a Novel Naphthoquinone: A Technical Guide to 6-O-demethyl-5-deoxyfusarubin from Nectria haematococca
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the isolation and characterization of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone produced by a mutant strain of the fungus Nectria haematococca. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the experimental workflow and relevant biosynthetic pathways.
Introduction
Nectria haematococca, a member of the Ascomycota, is known for its ability to produce a variety of secondary metabolites.[1] Among these are naphthoquinones, a class of polyketide-derived compounds with a wide range of biological activities, including antimicrobial and cytotoxic properties.[2] This guide focuses on this compound, a specific naphthoquinone isolated from a mutant strain of N. haematococca blocked in the later stages of fusarubin biosynthesis.[1] Understanding the isolation and characterization of this compound is crucial for further investigation into its potential therapeutic applications.
Experimental Protocols
The following methodologies are based on the successful isolation of this compound from the mutant strain redD169.yelY9 of Nectria haematococca.[1]
Fungal Cultivation and Metabolite Production
-
Strain: Nectria haematococca mutant redD169.yelY9.[1]
-
Culture Medium: A suitable liquid medium for fungal growth and secondary metabolite production. While the original study does not specify the exact medium, a common approach for similar fungi involves a base of malt extract or potato dextrose broth supplemented with a nitrogen source.
-
Cultivation Conditions: Cultures are grown in flasks on a rotary shaker to ensure adequate aeration. Incubation is carried out in the dark to prevent photodegradation of pigments.
-
Harvesting: After a sufficient incubation period, typically determined by the intensity of pigment production in the culture broth, the mycelium is separated from the culture filtrate by filtration.
Extraction and Purification of this compound
-
Initial Extraction: The culture filtrate is acidified (e.g., with HCl) and extracted multiple times with an organic solvent such as ethyl acetate or chloroform to partition the lipophilic metabolites into the organic phase.
-
Solvent Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.
-
Stationary Phase: Silica gel (e.g., 70-230 mesh).
-
Mobile Phase: A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) on silica gel plates. The desired compound is identified by its characteristic color and Rf value.
-
Final Purification: Fractions containing the target compound are combined, concentrated, and may be subjected to further purification steps like preparative TLC or crystallization to obtain pure this compound.
Data Presentation
The following tables summarize the key physico-chemical data for this compound as reported in the literature.
Table 1: Spectroscopic Data for this compound [1]
| Spectroscopic Technique | Key Observations |
| UV-Vis (MeOH) | λmax (nm): 225, 280, 380, 480-500 (shoulder) |
| Infrared (IR) | Key absorptions indicating hydroxyl, carbonyl, and aromatic functionalities. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The molecular ion peak (M+) is a key identifier. |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) and coupling constants (J) provide information on the proton environment within the molecule. Key signals correspond to aromatic protons, methyl protons, and protons on the dihydropyran ring. |
| ¹³C NMR (CDCl₃) | Chemical shifts (δ) indicate the different carbon environments, including carbonyl carbons, aromatic carbons, and aliphatic carbons, confirming the carbon skeleton of the molecule. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound.
Caption: Workflow for the isolation of this compound.
Putative Biosynthetic Pathway
While the precise biosynthetic pathway for this compound in N. haematococca is not fully elucidated, it is understood to be a polyketide. The biosynthesis of related fusarubins in Fusarium species involves a type I polyketide synthase (PKS).[2][3][4] The following diagram presents a generalized pathway leading to the fusarubin core structure, with the understanding that the final steps are blocked in the mutant strain used for isolation.
Caption: Generalized fusarubin biosynthetic pathway.
References
- 1. This compound and its anhydro derivative produced by a mutant of the fungus Nectria haematococca blocked in fusarubin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Polyketide Synthase from Nectria haematococca - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Physico-chemical Properties of 6-O-demethyl-5-deoxyfusarubin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physico-chemical properties of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone derivative with notable biological activity. Due to the limited availability of specific experimental data in publicly accessible literature, this document also outlines the standard experimental protocols used to determine these properties.
Core Physico-chemical Data
This compound is a secondary metabolite isolated from a mutant of the fungus Nectria haematococca.[1] Its identification was established through various physico-chemical methods, including mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared and ultraviolet spectrophotometry.[1] The compound is recognized for its antifungal and mycoplasma-inhibiting properties.[2][3][4]
The fundamental physico-chemical properties of this compound are summarized in the table below.
| Property | Data | Source |
| Molecular Formula | C₁₅H₁₄O₆ | [2] |
| Molecular Weight | 290.268 g/mol | [2] |
| CAS Number | 132899-05-9 | [3] |
| Class | Naphthoquinone | [1] |
| Appearance | Solid (Assumed) | N/A |
| Melting Point | Not available in searched literature | N/A |
| Solubility | Not available in searched literature | N/A |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
Experimental Protocols for Characterization
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Solubility Profile
Determining the solubility of this compound in a range of solvents is essential for its application in biological assays and for developing purification and formulation strategies.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane).
-
Procedure: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube. A measured volume of the selected solvent (e.g., 1 mL) is added in portions.
-
Observation: The mixture is vortexed or agitated vigorously after each addition. The solubility is observed and categorized as soluble (forms a clear solution), partially soluble, or insoluble. This process can be repeated with gentle heating to assess temperature effects on solubility.
Spectroscopic Characterization
Spectroscopic analysis provides detailed information about the molecular structure of this compound.
2.3.1. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to identify the presence of chromophores (light-absorbing groups) in the molecule. The naphthoquinone ring system is a strong chromophore.
-
Methodology: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm). The wavelength(s) of maximum absorbance (λmax) are recorded, which are characteristic of the compound's electronic structure.
2.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Methodology: The sample is prepared as a KBr (potassium bromide) pellet or as a thin film. The sample is then scanned with infrared radiation. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of the bonds within the molecule (e.g., C=O, O-H, C-H, C=C).
2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR gives information about the types and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
-
Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in a strong magnetic field and irradiated with radio waves. The resulting NMR spectrum shows signals (chemical shifts, δ) for each unique proton or carbon atom in the molecule, providing insights into its precise structure.
2.3.4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact molecular weight and elemental formula of the compound.
-
Methodology: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺, providing the molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the unambiguous determination of the molecular formula.
Biological Activity and Potential Signaling Pathways
This compound is a member of the naphthoquinone family, which is known for a broad range of biological activities.[1] The primary reported activities for this specific compound are antifungal and mycoplasma-inhibiting.
The precise mechanism of action for this compound has not been elucidated in the available literature. However, the antifungal action of related naphthoquinones is often attributed to two primary mechanisms:
-
Disruption of Fungal Cell Membrane: Some naphthoquinones can interfere with the integrity of the fungal cell membrane, leading to increased permeability. This results in the leakage of essential intracellular components, such as ions (e.g., K⁺) and nucleotides, ultimately causing cell death.
-
Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, a process that generates reactive oxygen species. The accumulation of ROS leads to oxidative stress, which damages cellular components like lipids, proteins, and DNA, leading to fungal cell death.
Proposed Antifungal Mechanism of Action
Caption: Proposed antifungal signaling pathways for naphthoquinones.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is required to fully elucidate its physico-chemical profile and to confirm its specific mechanisms of biological action.
References
- 1. This compound and its anhydro derivative produced by a mutant of the fungus Nectria haematococca blocked in fusarubin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-O-Demethyl-5-deoxyfusarubin_TargetMol [targetmol.com]
- 3. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 4. targetmol.cn [targetmol.cn]
The Biosynthesis of 6-O-demethyl-5-deoxyfusarubin: A Core Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the biosynthesis of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone polyketide with notable antifungal and mycoplasma-inhibiting properties.[1] This document details the core biosynthetic pathway, presents quantitative data from related studies, outlines key experimental protocols, and provides visual representations of the molecular processes involved.
Introduction to this compound
This compound is a secondary metabolite situated within the broader fusarubin biosynthesis pathway. Fusarubins are a class of pigmented polyketides produced by various species of the fungal genus Fusarium, including Fusarium fujikuroi and Fusarium solani. These compounds are synthesized by a type I non-reducing polyketide synthase (NR-PKS). The core fusarubin gene cluster, often designated as fsr, orchestrates the production of these metabolites. The significance of this compound lies in its position as a key intermediate or shunt product in this pathway, the study of which provides critical insights into the enzymatic machinery and regulatory mechanisms governing fusarubin production. Its isolation from a mutant of Nectria haematococca blocked in fusarubin biosynthesis underscores its role as a precursor to more complex fusarubins.
The Core Biosynthetic Pathway
The biosynthesis of this compound is intricately linked to the fusarubin pathway. The process is initiated by the iterative condensation of acetyl-CoA units by a polyketide synthase, leading to a heptaketide intermediate.
The Fusarubin Gene Cluster (fsr)
The genetic foundation for fusarubin biosynthesis resides in the fsr gene cluster. Key enzymes encoded by this cluster are essential for the step-wise synthesis of the fusarubin scaffold.
| Gene | Encoded Enzyme | Putative Function in Fusarubin Biosynthesis |
| fsr1 (PKS3) | Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the formation of the heptaketide backbone from seven acetyl-CoA units and its subsequent release, likely as 6-O-demethylfusarubinaldehyde. |
| fsr2 | O-methyltransferase | Responsible for the methylation of hydroxyl groups on the naphthoquinone core. |
| fsr3 | FAD-binding monooxygenase | Catalyzes hydroxylation reactions at various positions on the fusarubin scaffold. |
Proposed Biosynthetic Steps
The currently accepted model for the fusarubin pathway in Fusarium fujikuroi provides a framework for understanding the formation of this compound.
-
Polyketide Chain Assembly: The biosynthesis is initiated by the Fsr1 enzyme, a non-reducing polyketide synthase (NR-PKS). Fsr1 catalyzes the condensation of seven molecules of acetyl-CoA to form a linear heptaketide chain.
-
Cyclization and Release: The heptaketide undergoes a series of cyclization reactions, still bound to the PKS. The final product is then released from the enzyme, likely as 6-O-demethylfusarubinaldehyde.[2]
-
Formation of this compound: While the precise enzymatic step is not fully elucidated, it is hypothesized that 6-O-demethylfusarubinaldehyde undergoes further enzymatic modifications, including reduction and cyclization, to form this compound. The accumulation of this compound in mutants lacking a functional fusarubin pathway suggests it is a stable intermediate that precedes further oxygenation and methylation steps.
Below is a DOT language script for the proposed biosynthetic pathway.
Caption: Proposed biosynthesis pathway for this compound.
Quantitative Data
Quantitative analysis of the fusarubin biosynthetic pathway often relies on the analysis of mutant strains where specific genes in the fsr cluster have been deleted. This allows for the accumulation and quantification of intermediates.
Table 1: Metabolite Accumulation in Fusarium fujikuroi Deletion Mutants
| Fungal Strain | Genotype | Key Accumulated Intermediate(s) | Relative Production Level | Reference |
| Wild Type | fsr cluster intact | Fusarubin, Javanicin, Bostrycoidin | High | [3] |
| Δfsr1 | Deletion of PKS | No fusarubin-related compounds | None | [3] |
| Δfsr2 | Deletion of O-methyltransferase | 6-O-demethylated fusarubin derivatives | High | [3] |
| Δfsr3 | Deletion of monooxygenase | Deoxygenated fusarubin precursors | High | [3] |
Note: Specific concentrations can vary significantly based on culture conditions. The table indicates relative accumulation based on published chromatograms.
Experimental Protocols
The study of the this compound biosynthesis pathway involves a combination of molecular biology, analytical chemistry, and bioinformatics techniques.
Gene Deletion in Fusarium fujikuroi via Homologous Recombination
This protocol outlines a general workflow for creating targeted gene deletions in Fusarium fujikuroi to study the function of genes within the fsr cluster.[4]
Workflow Diagram:
Caption: Workflow for targeted gene deletion in Fusarium fujikuroi.
Detailed Steps:
-
Construct Design: Design primers to amplify ~1 kb regions upstream (5' flank) and downstream (3' flank) of the target gene. Also, design primers to amplify a selectable marker gene (e.g., hygromycin resistance).
-
PCR Amplification: Perform PCR to amplify the 5' flank, 3' flank, and the selectable marker.
-
Fusion PCR: Assemble the three PCR products (5' flank - marker - 3' flank) using fusion PCR.
-
Protoplast Preparation: Grow F. fujikuroi mycelia and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
Transformation: Introduce the deletion construct into the protoplasts using PEG-calcium chloride-mediated transformation.
-
Selection and Regeneration: Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).
-
Verification: Isolate genomic DNA from putative transformants and confirm the correct integration of the deletion cassette by PCR and Southern blot analysis.
Extraction and Analysis of Fusarubin Metabolites
This protocol details the extraction and analysis of fusarubin-related compounds from fungal cultures.[5]
Workflow Diagram:
Caption: Workflow for extraction and analysis of fusarubin metabolites.
Detailed Steps:
-
Fungal Cultivation: Grow the desired Fusarium strain in a liquid medium known to induce fusarubin production (e.g., ICI medium with 6 mM sodium nitrate) for 5-7 days.[3]
-
Extraction: Separate the mycelium from the culture broth by filtration. Acidify the filtrate and extract with an equal volume of ethyl acetate.
-
Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure.
-
Sample Preparation: Redissolve the dried extract in a known volume of methanol for analysis.
-
HPLC-DAD Analysis: Analyze the extract using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). Use a C18 column with a water-acetonitrile gradient. Monitor at wavelengths relevant for naphthoquinones (e.g., 450 nm).
-
LC-MS and NMR: For identification and structural elucidation of novel compounds, perform Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy on purified fractions.
Conclusion
The biosynthesis of this compound represents a key juncture in the formation of the diverse family of fusarubin polyketides. Understanding this pathway at a molecular and genetic level is crucial for harnessing the biotechnological potential of these compounds. The methodologies and data presented in this guide provide a foundation for researchers to further investigate the enzymatic mechanisms, regulatory networks, and potential for metabolic engineering of the fusarubin biosynthesis pathway. Future research focusing on the characterization of the enzymes responsible for the conversion of 6-O-demethylfusarubinaldehyde to this compound will be pivotal in completing our understanding of this intricate metabolic route.
References
- 1. 6-O-Demethyl-5-deoxyfusarubin_TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Homologous Recombination-Based Gene Manipulation in the Rice Pathogen Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic and Metabolomic Analysis of the Endophytic Fungus Fusarium sp. VM-40 Isolated from the Medicinal Plant Vinca minor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Origins of 6-O-demethyl-5-deoxyfusarubin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to the naphthoquinone compound 6-O-demethyl-5-deoxyfusarubin. Designed for researchers, scientists, and drug development professionals, this document consolidates current knowledge to facilitate further investigation and application of this bioactive molecule.
Executive Summary
This compound is a naphthoquinone secondary metabolite with known antifungal and mycoplasma-inhibiting properties. Its primary documented natural source is a genetically modified strain of the fungus Nectria haematococca. This guide details the producing organism, proposed biosynthetic pathway, and generalized experimental protocols for its isolation and characterization. While specific quantitative data on yield and bioactivity are not widely available in publicly accessible literature, this document provides a foundational framework for researchers to build upon.
Natural Source and Production
The exclusive identified producer of this compound is a mutant strain of the fungus Nectria haematococca (teleomorph of Fusarium solani), specifically the redD169.yelY9 mutant.[1] This strain has a blockage in the fusarubin biosynthetic pathway, leading to the accumulation of this compound and its anhydro derivative.[1]
Table 1: Natural Source of this compound
| Compound | Producing Organism | Strain | Key Characteristic | Reference |
| This compound | Nectria haematococca | redD169.yelY9 | Mutant with blocked fusarubin biosynthesis | [1] |
Biosynthesis of Fusarubins
The biosynthesis of fusarubins, including this compound, proceeds through a polyketide pathway. In Fusarium species, this pathway is governed by a fusarubin (fsr) gene cluster. The core of this process involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a heptaketide backbone. This backbone then undergoes a series of cyclization, oxidation, and methylation steps, catalyzed by various enzymes encoded by the fsr gene cluster, to produce the diverse array of fusarubin analogues.
In the case of the Nectria haematococca redD169.yelY9 mutant, a disruption in this pathway is believed to occur after the formation of the this compound intermediate, leading to its accumulation. The proposed biosynthetic pathway leading to fusarubin and the point of accumulation of this compound are illustrated below.
Experimental Protocols
Fungal Cultivation and Metabolite Production
-
Strain Maintenance: The Nectria haematococca redD169.yelY9 mutant can be maintained on a suitable solid medium such as Potato Dextrose Agar (PDA) at 25°C.
-
Liquid Culture for Metabolite Production: For the production of this compound, the fungus is typically grown in a liquid medium. A suitable medium, such as a modified Czapek-Dox broth, is inoculated with the fungal mycelium.
-
Incubation: The culture is incubated at approximately 25-28°C for a period of 14-21 days with shaking to ensure aeration.
Extraction of this compound
-
Separation of Mycelium and Broth: After the incubation period, the fungal culture is harvested. The mycelium is separated from the culture broth by filtration.
-
Solvent Extraction: The culture filtrate is then extracted with an organic solvent, typically ethyl acetate. The extraction is performed multiple times to ensure the complete transfer of the secondary metabolites into the organic phase.
-
Concentration: The combined organic extracts are then concentrated under reduced pressure to yield a crude extract containing this compound.
Purification and Characterization
-
Chromatographic Purification: The crude extract is subjected to chromatographic techniques for purification.
-
Thin-Layer Chromatography (TLC): TLC can be used for the initial separation and visualization of the compounds in the extract.
-
Column Chromatography: Silica gel column chromatography is commonly employed for the preparative separation of the compounds. The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the final purification of this compound to high purity.
-
-
Structure Elucidation: The purified compound is then characterized using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Biological Activity
This compound has been reported to possess antifungal and mycoplasma-inhibiting properties. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against various fungal and mycoplasma strains, are not extensively documented in the available literature. Further research is required to quantify its bioactivity and to explore its potential as a therapeutic agent.
Conclusion and Future Directions
This compound is a naturally derived naphthoquinone with potential applications in the development of new antifungal and anti-mycoplasma agents. Its production is currently limited to a specific mutant strain of Nectria haematococca. Future research should focus on several key areas:
-
Optimization of Production: Development of fermentation strategies to enhance the yield of this compound from the mutant strain.
-
Quantitative Bioactivity Studies: Comprehensive evaluation of its antifungal and anti-mycoplasma activity against a broad range of clinically relevant pathogens to determine its potency and spectrum of activity.
-
Mechanism of Action Studies: Investigation of the molecular mechanisms by which this compound exerts its biological effects, including the identification of its cellular targets and effects on signaling pathways.
-
Biosynthetic Pathway Elucidation: Further characterization of the fusarubin gene cluster in Nectria haematococca to fully understand the enzymatic steps leading to the production of this compound and to potentially engineer novel analogues.
This technical guide serves as a starting point for researchers interested in exploring the potential of this compound. The information provided herein is intended to facilitate the design of new studies aimed at unlocking the full therapeutic potential of this promising natural product.
References
An In-depth Technical Guide to 6-O-demethyl-5-deoxyfusarubin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-demethyl-5-deoxyfusarubin is a naturally occurring naphthoquinone derivative with the molecular formula C15H14O6.[1] This compound was first isolated from a mutant strain of the fungus Nectria haematococca (redD169.yelY9), which is blocked in the biosynthesis of fusarubin.[2] As a member of the naphthoquinone class of compounds, this compound exhibits notable biological activities, including antifungal and mycoplasma-inhibiting properties.[1][3] Its unique structure and biological profile make it a molecule of interest for further investigation in the fields of natural product chemistry, microbiology, and drug discovery.
This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical and spectroscopic properties, a detailed hypothetical experimental protocol for its isolation, and an exploration of its biological activity and mechanism of action.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. While some data is readily available, specific experimental values for properties such as melting point and solubility require access to the primary literature.
| Property | Value | Reference |
| Molecular Formula | C15H14O6 | [1] |
| Molecular Weight | 290.268 g/mol | [1] |
| CAS Number | 132899-05-9 | [1] |
| Appearance | Data not available in search results | |
| Melting Point | Data not available in search results | |
| Solubility | Data not available in search results | |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Spectroscopic Data
The structure of this compound was elucidated using various spectroscopic techniques.[2] A summary of the expected spectroscopic data is presented below. Detailed spectral assignments would be available in the primary research article by Parisot et al. (1991).
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for aromatic protons, methoxy group protons, and protons of the dihydropyran ring. |
| ¹³C NMR | The carbon NMR spectrum would reveal resonances for the carbonyl carbons of the quinone, aromatic carbons, and carbons of the heterocyclic ring system. A recent study on related fusarubins provided ¹³C NMR data for similar compounds for the first time, suggesting its importance in structural confirmation.[4] |
| Mass Spectrometry (MS) | Mass spectral analysis would confirm the molecular weight of the compound with a molecular ion peak corresponding to its chemical formula. |
| Infrared (IR) Spectroscopy | The IR spectrum is anticipated to display characteristic absorption bands for hydroxyl groups, carbonyl groups (quinone), and aromatic C-H and C=C bonds. |
| Ultraviolet (UV) Spectroscopy | The UV-Vis spectrum would likely exhibit absorption maxima characteristic of the naphthoquinone chromophore. |
Experimental Protocols
Isolation and Purification of this compound
The following is a detailed, representative protocol for the isolation and purification of this compound from a culture of the Nectria haematococca mutant redD169.yelY9, based on standard methodologies for fungal secondary metabolites.
1. Fungal Culture:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the mycelium of Nectria haematococca mutant redD169.yelY9.
-
Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a period sufficient for the production of secondary metabolites (typically 14-21 days).
2. Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an organic solvent such as ethyl acetate.
-
Dry the mycelium, grind it into a fine powder, and extract it with a solvent like methanol or acetone.
3. Purification:
-
Combine the crude extracts and evaporate the solvent under reduced pressure.
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired compound.
-
Pool the fractions containing this compound and further purify using techniques such as preparative TLC or high-performance liquid chromatography (HPLC).
4. Characterization:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR, and UV).
Biological Activity and Mechanism of Action
Antifungal and Mycoplasma-Inhibiting Properties
This compound is reported to possess both antifungal and mycoplasma-inhibiting activities.[1] While specific minimum inhibitory concentration (MIC) values against a range of fungal and mycoplasma species are not detailed in the readily available literature, its activity is consistent with that of other naphthoquinone compounds.
Mechanism of Action
The precise signaling pathways affected by this compound have not been explicitly elucidated. However, the mechanism of action for the broader class of naphthoquinones is generally understood to involve the generation of reactive oxygen species (ROS). This process is initiated by the redox cycling of the quinone moiety, leading to oxidative stress within the fungal cell. This oxidative stress can, in turn, disrupt critical cellular processes.
The proposed antifungal mechanism of action involves:
-
Induction of Oxidative Stress: The naphthoquinone structure facilitates the generation of ROS, such as superoxide anions and hydrogen peroxide.
-
Mitochondrial Dysfunction: The accumulation of ROS can lead to the destabilization of mitochondrial integrity and impair cellular respiration.
-
Membrane Damage: Oxidative stress can also cause lipid peroxidation, leading to damage of the fungal cell membrane and increased permeability.
References
Technical Guide: Spectroscopic and Methodological Profile of 6-O-demethyl-5-deoxyfusarubin
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a summary of the available spectroscopic data and analytical methodologies for the naphthoquinone, 6-O-demethyl-5-deoxyfusarubin. This compound has been noted for its antifungal and mycoplasma-inhibiting properties. The primary source of information for the characterization of this molecule is a study by Parisot et al. (1991), which describes its isolation from a mutant of the fungus Nectria haematococca. While direct access to the full spectroscopic data from this seminal work is limited in publicly available resources, this guide compiles the known information and presents it in a structured format to aid researchers.
Chemical Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₁₅H₁₄O₆
-
Molecular Weight: 290.27 g/mol
-
CAS Number: 132899-05-9
-
Class: Naphthoquinone
Spectroscopic Data
The definitive spectroscopic characterization of this compound was reported by Parisot et al.[1]. The following tables are structured to present the key spectroscopic data as it would be typically reported. Note: The specific data points from the primary literature could not be accessed for this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| Data Not Available | Data Not Available | Data Not Available |
Table 2: Key 2D NMR Correlations (HMBC, HSQC) for this compound
| Proton(s) | HMBC Correlations (to Carbons) | HSQC Correlation (to Carbon) |
| Data Not Available | Data Not Available | Data Not Available |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment Assignment |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Infrared (IR) Spectroscopy
Table 4: Infrared Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data Not Available | Data Not Available | Data Not Available |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Visible Absorption Data for this compound
| Wavelength (λmax, nm) | Absorbance | Solvent |
| Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following outlines the general experimental procedures that would be employed for the isolation and characterization of this compound, based on the abstract of the primary literature[1].
Isolation and Purification
The isolation of this compound was performed from a mutant strain of the fungus Nectria haematococca (redD169.yelY9), which is blocked in the fusarubin biosynthesis pathway. A typical workflow for the isolation of fungal metabolites is depicted below.
Caption: General workflow for the isolation and purification of fungal metabolites.
Spectroscopic Analysis
Standard spectroscopic techniques would have been employed for the structural elucidation of the purified compound.
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) would be acquired on a high-field NMR spectrometer. Samples are typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and molecular formula.
-
IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.
-
UV-Vis Spectroscopy: A UV-Vis spectrophotometer would be used to measure the electronic absorption spectrum, providing information on the chromophore system.
Biological Activity and Signaling Pathways
This compound is reported to possess antifungal and mycoplasma-inhibiting properties. The precise mechanisms of action and any associated signaling pathways have not been detailed in the available literature. A generalized representation of a potential drug discovery and mechanism of action workflow is provided below.
Caption: A logical workflow for drug discovery and mechanism of action studies.
Conclusion
This compound represents a potentially valuable natural product for further investigation in the development of new antifungal and antimycoplasma agents. This guide provides a framework for the key spectroscopic and methodological data required for such research. Accessing the full details from the original publication by Parisot et al. is recommended for any researchers planning to work with this compound.
References
An In-Depth Technical Guide to 6-O-demethyl-5-deoxyfusarubin: Discovery, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-O-demethyl-5-deoxyfusarubin, a naturally occurring naphthoquinone. The document details its discovery, physicochemical properties, and known biological activities, with a focus on its antifungal and mycoplasma-inhibiting effects. This guide consolidates available data, presents experimental methodologies, and visualizes related biological pathways to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a polyketide-derived naphthoquinone that belongs to the fusarubin class of pigments. These compounds are known for their characteristic coloration and diverse biological activities. This guide focuses on the technical details surrounding the discovery and characterization of this compound, providing a centralized repository of information for the scientific community.
Discovery and Physicochemical Properties
This compound was first isolated from a mutant strain, redD169.yelY9, of the fungus Nectria haematococca.[1] This mutant was specifically blocked in the later stages of fusarubin biosynthesis, leading to the accumulation of this precursor.[1] The identification of this compound was accomplished through rigorous physicochemical analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₆ | [2][3] |
| Molecular Weight | 290.27 g/mol | [2][3] |
| CAS Number | 132899-05-9 | [3] |
| Class | Naphthoquinone | [1] |
| Producing Organism | Nectria haematococca (mutant redD169.yelY9) | [1] |
Biological Activity
This compound has been reported to possess both antifungal and mycoplasma-inhibiting properties.[2][3] While specific quantitative data for this compound is not widely available in the public domain, the biological activities of related fusarubin analogues and other naphthoquinones have been studied, providing insights into its potential efficacy and mechanisms of action.
Antifungal Activity
Naphthoquinones, as a class, are known to exhibit a broad spectrum of antimicrobial activities. The antifungal properties of fusarubin analogues have been documented against various phytopathogenic fungi. For instance, a related compound, 3-O-Methyl-8-O-methyl-fusarubin, demonstrated inhibitory activity against Sclerotinia sclerotiorum and Sclerotium rolfsii with EC50 values of 0.33 mmol L⁻¹ and 0.38 mmol L⁻¹, respectively.[4][5] The structure-activity relationship of these analogues suggests that the substitution patterns on the naphthoquinone core are critical for their antifungal potency.[4]
Mycoplasma-Inhibiting Activity
The inhibitory activity of this compound against mycoplasma has been noted.[2][3] Mycoplasmas are a genus of bacteria that lack a cell wall, making them resistant to many common antibiotics. The development of novel anti-mycoplasma agents is therefore of significant interest.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and characterization of this compound are outlined in the primary literature. The following is a summary of the likely methodologies based on standard practices for natural product isolation.
Fungal Cultivation and Extraction
The workflow for obtaining this compound begins with the cultivation of the Nectria haematococca mutant strain redD169.yelY9.
Caption: Fungal cultivation and extraction workflow.
-
Cultivation: The mutant strain of Nectria haematococca is grown in a suitable liquid or solid medium under controlled conditions to promote the production of secondary metabolites.
-
Harvesting: After an appropriate incubation period, the fungal mycelia are harvested from the culture medium by filtration or centrifugation.
-
Extraction: The harvested mycelia are then subjected to solvent extraction, typically using organic solvents such as ethyl acetate or chloroform, to isolate the crude mixture of secondary metabolites.
Purification and Structure Elucidation
The crude extract undergoes several chromatographic steps to purify this compound.
Caption: Purification and structure elucidation workflow.
-
Column Chromatography: The crude extract is first fractionated using column chromatography, often with a silica gel stationary phase and a gradient of organic solvents.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by HPLC to yield the pure this compound.
-
Structure Elucidation: The structure of the purified compound is then determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, the broader class of naphthoquinones is known to interact with several key cellular signaling cascades. This interaction is often mediated by the generation of reactive oxygen species (ROS) due to the redox-cycling nature of the quinone moiety.[6][7]
MAPK/Akt/STAT3 Signaling
Some novel 1,4-naphthoquinone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating ROS-mediated MAPK/Akt/STAT3 signaling pathways.[7] This suggests that this compound could potentially exert its biological effects through similar mechanisms.
Caption: Potential ROS-mediated signaling pathways affected by naphthoquinones.
Nrf2-Dependent Gene Expression
Naphthoquinones can also activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[6] This activation leads to the expression of a battery of cytoprotective genes, which may play a role in the overall biological effects of these compounds.
Conclusion and Future Directions
This compound is a naturally occurring naphthoquinone with documented antifungal and mycoplasma-inhibiting properties. While its discovery and basic characterization have been established, there remains a significant opportunity for further research. Future studies should focus on:
-
Quantitative Biological Evaluation: Determining the specific Minimum Inhibitory Concentrations (MICs) and 50% Inhibitory Concentrations (IC50s) of this compound against a broad panel of fungal and mycoplasma species.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of antifungal and anti-mycoplasma activity.
-
Synthetic Analogue Development: Exploring the synthesis of structural analogues of this compound to optimize its biological activity and pharmacokinetic properties for potential therapeutic applications.
This technical guide serves as a starting point for researchers interested in exploring the potential of this compound and related naphthoquinones in the development of new anti-infective agents.
References
- 1. This compound and its anhydro derivative produced by a mutant of the fungus Nectria haematococca blocked in fusarubin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-O-Demethyl-5-deoxyfusarubin_TargetMol [targetmol.com]
- 3. targetmol.cn [targetmol.cn]
- 4. researchgate.net [researchgate.net]
- 5. Fungicidal activity and molecular modeling of fusarubin analogues...: Ingenta Connect [ingentaconnect.com]
- 6. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Fusarubin Analogues: Synthesis, Biological Activity, and Mechanisms of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Fusarubins are a class of naphthoquinone pigments, which are polyketide secondary metabolites produced by various species of the Fusarium fungus.[1] These compounds and their analogues have garnered significant scientific interest due to their diverse and potent biological activities, including antifungal, antibacterial, cytotoxic, and neuroprotective properties.[2][3] This technical guide provides a comprehensive literature review of fusarubin analogues, summarizing their biological activities, detailing key experimental protocols, and visualizing the complex signaling pathways they modulate.
Biosynthesis of Fusarubins
Fusarubins are synthesized via a non-reducing polyketide synthase (NR-PKS) pathway.[4] In Fusarium fujikuroi, a specific gene cluster, designated fsr, is responsible for their formation.[1] The biosynthesis begins with the condensation of seven acetyl-CoA units to form a heptaketide intermediate. This precursor undergoes a series of cyclizations, hydroxylations, and methylations, catalyzed by enzymes encoded by the fsr gene cluster (such as Fsr1, Fsr2, and Fsr3), to produce the core fusarubin structure.[4] Key intermediates in this pathway include 6-O-demethylfusarubinaldehyde.[4] The production of these metabolites is influenced by environmental cues such as nitrogen availability, pH, and light.[5]
References
- 1. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The endophytic Fusarium strains: a treasure trove of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-O-demethyl-5-deoxyfusarubin
CAS Number: 132899-05-9
This technical guide provides a comprehensive overview of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone compound with known biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and microbiology.
Chemical Identity and Properties
This compound is a polyketide metabolite. The definitive Chemical Abstracts Service (CAS) number for this compound is 132899-05-9[1][2][3][4][5]. It is structurally related to fusarubin, a pigment produced by various species of the fungus Fusarium, such as Fusarium solani[6].
Molecular Formula: C₁₅H₁₄O₆[2][3][4]
Molecular Weight: 290.27 g/mol [2][3][4]
Biological Activity
This compound has been reported to possess antifungal and mycoplasma-inhibiting properties[3][4]. It belongs to the broader class of naphthoquinones, which are recognized for a wide range of biological effects, including antibacterial, antiviral, and anticancer activities[7][8].
Quantitative Data
Specific quantitative data on the antifungal and anti-mycoplasma activity of this compound, such as Minimum Inhibitory Concentration (MIC) or 50% effective concentration (EC₅₀) values, are not extensively documented in publicly accessible literature. However, studies on structurally similar fusarubin analogues provide insights into their potential efficacy. For instance, certain 3-O-methyl and 8-O-methyl fusarubin derivatives have demonstrated significant antifungal activity against phytopathogenic fungi.
| Compound | Target Organism | EC₅₀ (mmol L⁻¹) | Reference |
| 3-O-Methyl-8-O-methyl-fusarubin | Sclerotinia sclerotiorum | 0.33 | [9] |
| 3-O-Methyl-8-O-methyl-fusarubin | Sclerotium rolfsii | 0.38 | [9] |
Mechanism of Action and Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of related naphthoquinones and fusarubin analogues, several potential pathways can be inferred.
Naphthoquinones are known to exert their antimicrobial effects through multiple mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage[10][11]. They can also act as inhibitors of key cellular enzymes. Molecular docking studies on fusarubin analogues suggest that they may target enzymes crucial for fungal metabolism, such as succinate dehydrogenase, which is a key component of the mitochondrial electron transport chain[9]. Inhibition of this enzyme would disrupt cellular respiration and energy production.
Another potential target for naphthoquinones in bacteria is thymidylate synthase (ThyX), an essential enzyme in DNA synthesis[12]. Inhibition of this enzyme would halt DNA replication and prevent cell division.
In mycoplasma, which lack a cell wall, the primary mechanism of action for many antimicrobial agents involves the inhibition of protein or nucleic acid synthesis[13]. Naphthoquinones could potentially interfere with these processes in mycoplasma.
Inferred Signaling Pathway for Antifungal Activity
The following diagram illustrates a possible mechanism of action for the antifungal activity of this compound, based on data from related compounds.
Experimental Protocols
Detailed experimental protocols for the evaluation of the biological activity of this compound are provided below. These are based on established methodologies for antifungal and anti-mycoplasma testing.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer or microplate reader
-
Sterile saline or water
-
Hemocytometer or other cell counting device
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Grow fungal isolates on a suitable agar medium until sporulation is observed.
-
Harvest spores by flooding the agar surface with sterile saline and gently scraping with a sterile loop.
-
Adjust the spore suspension to a concentration of 0.5 x 10⁵ to 5 x 10⁵ cells/mL using a hemocytometer.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the negative control).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control, as determined by visual inspection or by measuring the optical density using a microplate reader.
-
Mycoplasma Growth Inhibition Assay
This protocol is a generalized method for assessing the inhibition of mycoplasma growth.
Objective: To determine the minimum concentration of this compound that inhibits the growth of Mycoplasma species.
Materials:
-
This compound
-
Appropriate solvent for stock solution (e.g., ethanol or DMSO)
-
Mycoplasma broth medium (e.g., PPLO broth supplemented with serum)
-
Mycoplasma agar plates
-
Mycoplasma isolates
-
Sterile test tubes or 96-well plates
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Preparation of Inoculum:
-
Culture the Mycoplasma species in broth medium until the late logarithmic phase of growth is reached.
-
Dilute the culture to a standardized concentration (e.g., 10⁴ to 10⁵ color-changing units (CCU)/mL).
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound stock solution in mycoplasma broth in a series of test tubes or wells of a microtiter plate.
-
Inoculate each tube or well with the standardized mycoplasma culture.
-
Include a positive control (mycoplasma culture without the compound) and a negative control (broth medium only).
-
-
Incubation: Incubate the tubes or plates at 37°C under appropriate atmospheric conditions (e.g., 5% CO₂) for a period sufficient for growth to be observed in the positive control (typically 3-7 days).
-
Determination of Inhibition:
-
Growth inhibition can be assessed by observing the lack of a color change in the broth medium (if it contains a pH indicator that changes with metabolic activity) or by subculturing aliquots from each tube/well onto mycoplasma agar plates and observing for colony formation after further incubation.
-
The lowest concentration of the compound that prevents mycoplasma growth is determined as the inhibitory concentration.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the antimicrobial activity of this compound.
References
- 1. 5-deoxyfusarubin | 132899-05-9 [chemicalbook.com]
- 2. 5-deoxyfusarubin CAS#: 132899-05-9 [chemicalbook.com]
- 3. 6-O-Demethyl-5-deoxyfusarubin_TargetMol [targetmol.com]
- 4. targetmol.cn [targetmol.cn]
- 5. 5-deoxyfusarubin | CAS#:132899-05-9 | Chemsrc [chemsrc.com]
- 6. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and its anhydro derivative produced by a mutant of the fungus Nectria haematococca blocked in fusarubin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Therapeutic Options for Fusariosis: A Patent Review (2008–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Naphthoquinone Selectivity of Thymidylate Synthase ThyX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-O-demethyl-5-deoxyfusarubin in Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone compound, in antifungal research. The protocols outlined below are based on established methodologies for testing the antifungal susceptibility of natural products and are adapted for the specific characteristics of this compound class.
Introduction
This compound is a secondary metabolite isolated from a mutant of the fungus Nectria haematococca.[1] As a member of the fusarubin class of naphthoquinones, it is recognized for its potential antifungal properties.[2] Naphthoquinones, in general, are known to possess a broad range of biological activities, and their derivatives are being investigated as potential therapeutic agents. The protocols and data presented herein provide a framework for the systematic evaluation of this compound's antifungal efficacy and mechanism of action.
Data Presentation: Antifungal Activity of Fusarubin Analogues
| Compound | Fungal Species | EC50 (mmol L⁻¹) | Reference |
| 3-O-Methyl-8-O-methyl-fusarubin | Sclerotinia sclerotiorum | 0.33 | [3] |
| 3-O-Methyl-8-O-methyl-fusarubin | Sclerotium rolfsii | 0.38 | [3] |
Note: EC50 (Effective Concentration 50) is the concentration of a compound that gives half-maximal response. For antifungal assays, this is often the concentration that inhibits 50% of fungal growth.
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of related fusarubin analogues and other naphthoquinones, two primary mechanisms are proposed:
-
Inhibition of Ergosterol Biosynthesis: Fusarubin analogues have been suggested to target and inhibit key enzymes in the fungal ergosterol biosynthesis pathway, such as sterol 14α-demethylase.[3][4] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.[5][6][7]
-
Generation of Oxidative Stress: Naphthoquinones can undergo redox cycling, leading to the production of reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide.[8][9] This surge in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately resulting in fungal cell death.[8]
Signaling Pathway Diagram
Caption: Proposed mechanisms of antifungal action for this compound.
Experimental Protocols
The following are detailed protocols for conducting antifungal assays with this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against yeast and filamentous fungi.[10][11][12]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile 96-well microtiter plates
-
Fungal inoculum (standardized to the appropriate concentration)
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Growth Medium: Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS.
-
Serial Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the prepared RPMI 1640 medium. The final concentration range should be broad enough to determine the MIC (e.g., 0.125 to 64 µg/mL).
-
Prepare a positive control well with a known antifungal agent and a negative control well containing only the medium and fungal inoculum. Also, include a solvent control with the highest concentration of DMSO used.
-
-
Inoculation: Add the standardized fungal inoculum to each well to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.[10][13]
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥90% inhibition compared to the control). This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a continuation of the broth microdilution assay to determine if the compound has a fungicidal or fungistatic effect.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth.
-
Spot the aliquot onto a suitable agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the agar plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from the MIC assay that results in no fungal growth on the agar plate (i.e., kills ≥99.9% of the initial inoculum).
Experimental Workflow Diagram
Caption: General workflow for determining the MIC and MFC of this compound.
References
- 1. This compound and its anhydro derivative produced by a mutant of the fungus Nectria haematococca blocked in fusarubin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-O-Demethyl-5-deoxyfusarubin_TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 6. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
Application Notes and Protocols for Testing 6-O-demethyl-5-deoxyfusarubin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone compound. While specific cytotoxicity data for this compound is limited in publicly available literature, the following protocols are standard methods for evaluating the cytotoxic and apoptotic potential of novel chemical entities. The provided data for the related compound, fusarubin, can serve as a reference point for experimental design.
Data Presentation
Quantitative data on the cytotoxicity of this compound is not extensively available. However, studies on the related compound, fusarubin, provide insights into the potential cytotoxic effects.
Table 1: Cytotoxicity of Fusarubin against a Normal Human Cell Line
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Fusarubin | MRC-5 (Human Lung Fibroblast) | MTT | 40.857 | |
| Doxorubicin (Control) | MRC-5 (Human Lung Fibroblast) | MTT | 25.063 |
Note: The above data is for fusarubin, a closely related naphthoquinone, and not this compound. This information is provided as a reference for designing dose-response studies. It is crucial to determine the IC50 of this compound across a panel of relevant cancer cell lines.
Experimental Protocols
Here are detailed protocols for key experiments to determine the cytotoxicity of this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Prepare serial dilutions of this compound in the complete medium.
-
After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
Cells and compound as described in the MTT assay protocol
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (as per the kit manufacturer's instructions) of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background and comparing to a maximum LDH release control.
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cells and compound as described in the MTT assay protocol
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 in cell lysates.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cells and compound as described in the MTT assay protocol
-
Microplate reader (colorimetric or fluorometric)
Protocol:
-
Seed cells in plates or flasks and treat with this compound.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for the time specified in the kit's protocol.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the caspase-3 activity based on the kit's instructions, often by comparing the results to a standard curve or control.
Mandatory Visualizations
Signaling Pathways
Naphthoquinones, the class of compounds to which this compound belongs, are known to induce cytotoxicity and apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of stress-activated protein kinase pathways.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a novel compound.
Caption: Experimental workflow for cytotoxicity testing.
Application Notes & Protocols for HPLC Analysis of Fusarubin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of fusarubin and its derivatives. These compounds, produced by various Fusarium species, are of significant interest due to their diverse biological activities, including cytotoxic and antimicrobial properties.[1][2][3] Accurate and reliable analytical methods are crucial for their quantification and characterization in research and drug development.
Introduction
Fusarubin and its derivatives are a class of naphthoquinone pigments synthesized via the polyketide pathway in fungi.[1] Prominent members of this family include fusarubin, anhydrofusarubin, javanicin, and bostrycoidin. These compounds have demonstrated potent biological activities, such as anticancer and antimicrobial effects, making them valuable candidates for further investigation.[2][3] HPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is a powerful technique for the separation, identification, and quantification of these derivatives in complex mixtures, such as fungal extracts.
Quantitative Data Summary
The following tables summarize the HPLC retention times and detection wavelengths for key fusarubin derivatives based on a common reversed-phase HPLC method.
Table 1: HPLC Retention Times of Fusarubin Derivatives
| Compound | Retention Time (min) |
| Fusarubin | ~15.2 |
| Javanicin | Not explicitly stated |
| Bostrycoidin | Not explicitly stated |
| Anhydrofusarubin | Not explicitly stated |
| 8-O-methyl fusarubin | ~11.8 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column, and exact gradient conditions.
Table 2: UV-Vis Absorption Maxima for Detection
| Compound | λmax (nm) |
| Fusarubin | 294.5, 316, 524 |
| Javanicin | 280, 310, 495 |
| Bostrycoidin | 280, 310, 495 |
| Anhydrofusarubin | 280, 310, 495 |
| 8-O-methyl fusarubin | 502 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Fungal Culture
This protocol is suitable for extracting fusarubin derivatives from liquid fungal cultures.
Materials:
-
Fungal culture broth
-
5 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Miracloth or equivalent filter
-
Centrifuge and centrifuge tubes (50 mL)
-
Rotary evaporator
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Filter the fungal culture through Miracloth to separate the mycelium from the culture medium.
-
Take a 10 mL aliquot of the filtrate and acidify it by adding 0.7 mL of 5 M HCl.
-
Transfer the acidified filtrate to a 50 mL centrifuge tube.
-
Add an equal volume of ethyl acetate to the tube, cap it, and vortex thoroughly for 2 minutes to perform the liquid-liquid extraction.
-
Centrifuge the mixture at 5000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully collect the upper organic layer (ethyl acetate) containing the fusarubin derivatives.
-
Dry the collected organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC Method for the Analysis of Fusarubin Derivatives
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of fusarubin derivatives.
HPLC System and Parameters:
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: Kinetex® C6-phenyl, 2.6 µm, 100 Å, 150 x 3 mm with a compatible guard column. A standard C18 column can also be used.
-
Mobile Phase A: Water with 0.1% Formic Acid or 50 µL/L Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 50 µL/L Trifluoroacetic acid (TFA).
-
Column Temperature: 40°C.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at 280 nm, 310 nm, and 495 nm.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 30 | 80 | 20 |
| 34 | 80 | 20 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and HPLC analysis of fusarubin derivatives.
Signaling Pathway of Fusarubin-Induced Apoptosis
Fusarubin and its analogs, as part of the broader naphthoquinone class of compounds, have been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and the subsequent modulation of key signaling pathways.[4][5][6]
Caption: Simplified signaling pathway of fusarubin-induced apoptosis in cancer cells.
References
- 1. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition | MDPI [mdpi.com]
- 4. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-O-demethyl-5-deoxyfusarubin in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct studies on the application of 6-O-demethyl-5-deoxyfusarubin in cancer research are not extensively documented in publicly available literature, significant research has been conducted on its closely related structural analogue, fusarubin. Fusarubin, a naphthoquinone pigment produced by various species of the fungus Fusarium, has demonstrated notable anticancer properties. This document extrapolates the potential applications and mechanisms of this compound in cancer research based on the established bioactivity of fusarubin and its derivatives. It is hypothesized that this compound may exhibit similar cytotoxic and pro-apoptotic effects on cancer cells.
These application notes and protocols are intended to provide a foundational framework for researchers investigating the potential of this compound and related compounds as novel anticancer agents.
Application Notes
Anticancer Activity
Fusarubin and its analogue, anhydrofusarubin, have been shown to inhibit the growth of various human cancer cell lines, particularly those of hematological origin such as acute myeloid leukemia (OCI-AML3), promyelocytic leukemia (HL-60), myelomonocytic leukemia (U937), and T-cell leukemia (Jurkat).[1][2] The cytotoxic effects are dose-dependent and are attributed to the induction of cell cycle arrest and apoptosis.[1]
Mechanism of Action
The proposed mechanism of action for fusarubins involves the modulation of key signaling pathways that regulate cell proliferation and survival:
-
Induction of Cell Cycle Arrest: Fusarubin has been observed to cause cell cycle arrest at the G2/M phase in OCI-AML3 cells.[1] This is associated with the upregulation of the cyclin-dependent kinase inhibitor p21 in a p53-dependent manner.[1][2]
-
Activation of Apoptosis: Fusarubin induces apoptosis through both intrinsic and extrinsic pathways. It has been shown to increase the production of Fas ligand, leading to the activation of the initiator caspase-8 and the executioner caspase-3.[1]
-
Modulation of MAPK and PI3K/Akt Signaling: The anticancer effects of fusarubin are linked to the modulation of mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways. Specifically, fusarubin has been shown to decrease the phosphorylation of ERK and Akt, while increasing the expression of p38 MAPK.[1][2] The altered balance in these pathways contributes to the upregulation of p21 and the induction of apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on fusarubin and anhydrofusarubin, which can serve as a reference for designing experiments with this compound.
Table 1: Effect of Fusarubin (FUS) and Anhydrofusarubin (AFU) on OCI-AML3 Cell Cycle Distribution
| Compound | Concentration (µg/mL) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| FUS | 10 | ⬇ | ⬇ (Significant) | ⬆ (Significant) |
| 20 | ⬇ | ⬇ (Significant) | ⬆ (Significant) | |
| AFU | 25 | ⬆ (Significant) | ↔ | ⬇ (Significant) |
| 50 | ⬆ (Significant) | ⬇ (Significant) | ⬇ (Significant) |
Data adapted from a study on OCI-AML3 cells treated for 24 hours.[1] "⬆" indicates an increase, "⬇" indicates a decrease, and "↔" indicates no significant change.
Visualizations
Signaling Pathway of Fusarubin in Cancer Cells
Caption: Proposed mechanism of action of fusarubin in cancer cells.
Experimental Workflow for Investigating Anticancer Effects
Caption: Workflow for evaluating the anticancer potential of fusarubin analogues.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the test compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (this compound or fusarubin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the effect of the test compound on the cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Western Blot Analysis for Protein Expression
This protocol is for detecting the expression levels of key proteins involved in the signaling pathways affected by the test compound.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-caspase-3, anti-cleaved caspase-3, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
References
Application Notes and Protocols for the Isolation of Fusarubins from Fusarium Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fusarubins are a class of polyketide pigments produced by various Fusarium species, notably Fusarium solani and Fusarium fujikuroi. These naphthoquinone compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, cytotoxic, and phytotoxic properties. This document provides detailed methodologies for the cultivation of Fusarium species for fusarubin production, followed by comprehensive protocols for their extraction, isolation, and purification.
Cultivation of Fusarium Species for Fusarubin Production
The production of fusarubins is highly dependent on the Fusarium species, strain, and culture conditions. Optimization of media composition, particularly carbon and nitrogen sources, is crucial for enhancing yields.
Protocol 1: Liquid Culture for Fusarubin Production
This protocol is adapted from studies on Fusarium solani and Fusarium fujikuroi.[1][2]
Materials:
-
Fusarium solani or Fusarium fujikuroi strain
-
Potato Dextrose Agar (PDA) plates
-
Carboxymethylcellulose (CMC) medium for sporulation
-
Production medium (e.g., modified ICI medium or sucrose-based medium)
-
Sterile flasks
-
Incubator shaker
Procedure:
-
Strain Maintenance: Maintain the Fusarium strain on PDA plates at 28°C.[1]
-
Spore Suspension Preparation:
-
To induce sporulation, inoculate a 100 mL CMC medium with 5–10 agar plugs from a one-week-old PDA plate.[1]
-
Incubate at 20°C and 100 rpm for five days.[1]
-
Harvest the spores by filtering the culture through sterile glass wool.[1]
-
Wash the spores twice with ice-cold sterile ultrapure water and resuspend in 10% glycerol for storage at -80°C.[1]
-
-
Inoculation and Incubation:
-
Inoculate the desired production medium with the spore suspension.
-
Incubate the cultures under appropriate conditions. For example, F. fujikuroi can be grown in a modified ICI medium with 6 mM sodium nitrate as the nitrogen source to induce fusarubin production.[3][4]
-
Incubate for 6-7 days, or until significant red pigmentation is observed in the culture filtrate.[2][3]
-
Extraction and Isolation of Fusarubins
Protocol 2: Solvent Extraction of Fusarubins from Liquid Culture
This protocol outlines the extraction of fusarubins from the culture filtrate.
Materials:
-
Culture filtrate from Fusarium culture
-
5 M HCl
-
Chloroform or other suitable organic solvent
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration through Miracloth or a similar filter.[1]
-
Take a known volume of the culture filtrate (e.g., 10 mL) and acidify it by adding 0.7 mL of 5 M HCl.[1]
-
Transfer the acidified filtrate to a 50 mL centrifuge tube and add an equal volume of chloroform.[1]
-
Shake the tube vigorously to ensure thorough mixing and extraction of the pigments into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully collect the organic (chloroform) layer containing the fusarubins.
-
Dry the extract using a rotary evaporator to obtain the crude fusarubin extract.
Protocol 3: Extraction of Intracellular Pigments
This method is suitable for extracting pigments that may be retained within the fungal mycelia.[5]
Materials:
-
Fungal mycelial mat
-
Ice-cold solvent (e.g., methanol or acetone)
-
Homogenizer
-
Whatman No. 1 filter paper
-
Rotary evaporator
Procedure:
-
Harvest the mycelial mat by filtration.
-
Extract the intracellular pigments by homogenizing the mycelia in an ice-cold solvent.[5]
-
Filter the homogenate using Whatman No. 1 filter paper to remove cell debris.[5]
-
Collect the solvent containing the pigments and evaporate it to dryness using a rotary evaporator.[5]
Purification of Fusarubins
Multiple chromatographic techniques are employed for the purification of fusarubins from the crude extract.
Protocol 4: Thin Layer Chromatography (TLC) for Preliminary Separation
TLC is a quick and effective method to separate and identify different fusarubin-related compounds in the crude extract.
Materials:
-
Silica gel TLC plates (e.g., GF254)
-
Developing chamber
-
Mobile phase (e.g., methanol:chloroform:benzene:hexane in a 35:40:10:10 ratio or chloroform:methanol:formic acid in an 8.5:1.5:0.1 v/v ratio)[5][6]
-
UV lamp for visualization
Procedure:
-
Dissolve the crude extract in a small amount of a suitable solvent (e.g., chloroform).
-
Spot the dissolved extract onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the separated bands under visible and UV light. The red-pigmented bands corresponding to fusarubins can be identified and their Rf values calculated.[5][6]
Protocol 5: Column Chromatography for Large-Scale Purification
Column chromatography is used to separate larger quantities of fusarubins.
Materials:
-
Glass column
-
Silica gel (for stationary phase)
-
Elution solvents (e.g., a gradient of dichloromethane and methanol)[5]
-
Fraction collector and collection tubes
Procedure:
-
Pack a glass column with silica gel slurried in a non-polar solvent.
-
Load the crude extract onto the top of the column.
-
Elute the column with a solvent system of increasing polarity. For instance, an isocratic elution with dichloromethane:methanol (9:1 v/v) can be used for sub-fractionation.[5]
-
Collect the fractions and monitor the separation by TLC.
-
Pool the fractions containing the desired fusarubin compounds.
-
Evaporate the solvent to obtain the purified compounds.
Protocol 6: High-Performance Liquid Chromatography (HPLC) for Final Purification
Semipreparative or preparative HPLC is employed for the final purification of fusarubins to high purity.
Materials:
-
HPLC system with a UV detector
-
Preparative C18 column
-
Mobile phase (e.g., acetonitrile/water gradient)[7]
Procedure:
-
Dissolve the partially purified fusarubin fraction in the mobile phase.
-
Inject the sample into the HPLC system equipped with a C18 preparative column.[7]
-
Elute with a suitable mobile phase, such as an acetonitrile/water gradient (e.g., 80:20, v/v).[7]
-
Monitor the elution profile at a specific wavelength (e.g., 450 nm for final products).[3]
-
Collect the peaks corresponding to the individual fusarubin compounds.
-
Verify the purity of the isolated compounds using analytical HPLC and other spectroscopic methods like GC/MS and NMR.[7]
Quantitative Data
The yield of fusarubins can vary significantly depending on the Fusarium strain and culture conditions.
| Fusarium Species | Compound | Yield | Reference |
| Fusarium solani | Fusarubin | 189 mg/L | [1] |
| Fusarium solani | Javanicin | 45 mg/L | [1] |
| Fusarium solani | Bostrycoidin | 21 mg/L | [1] |
| F. chlamydosporum | Fusarubin (Fraction 'e3') | 190 mg | [5] |
Visualizations
Fusarubin Biosynthesis Pathway
The biosynthesis of fusarubins in Fusarium fujikuroi involves a dedicated gene cluster (fsr) and proceeds through several enzymatic steps starting from the condensation of acetyl-CoA units.[8]
Caption: Proposed biosynthetic pathway of fusarubins in F. fujikuroi.
Experimental Workflow for Fusarubin Isolation
The overall process for isolating fusarubins from Fusarium cultures involves a series of sequential steps from cultivation to final purification.
Caption: General workflow for the isolation and purification of fusarubins.
References
- 1. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Purification of fusaproliferin from cultures of Fusarium subglutinans by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 6-O-demethyl-5-deoxyfusarubin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of proposed in vitro assays to characterize the biological activity of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone derivative. Given the known activities of related compounds, the following protocols focus on antifungal, anticancer, and anti-inflammatory properties.
Antifungal Activity Assays
Naphthoquinones are well-documented for their antifungal properties. The following assays are designed to determine the minimum inhibitory concentration (MIC) and to investigate the potential mechanism of action of this compound against pathogenic fungi.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][2]
Experimental Protocol:
-
Fungal Strain Preparation: Culture a pathogenic fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar plate. Collect the fungal colonies and suspend them in sterile saline or RPMI-1640 medium. Adjust the suspension to a concentration of 1-5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation: Add 100 µL of the fungal suspension to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (fungal suspension with a known antifungal agent, e.g., Amphotericin B) and a negative control (fungal suspension with medium and solvent).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
Data Presentation:
| Fungal Strain | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | [Insert Value] | [Insert Value] |
| Aspergillus fumigatus | [Insert Value] | [Insert Value] |
| Cryptococcus neoformans | [Insert Value] | [Insert Value] |
Fungal Membrane Permeability Assay
This assay investigates if this compound disrupts the fungal cell membrane, a common mechanism for antifungal naphthoquinones.[3][4]
Experimental Protocol:
-
Fungal Culture: Grow the fungal strain to the mid-logarithmic phase in a suitable broth.
-
Treatment: Centrifuge the culture, wash the cells with sterile saline, and resuspend in saline to a defined density. Treat the fungal suspension with 1x and 4x the MIC of this compound.
-
Incubation: Incubate the treated suspension at 35°C for a specified time course (e.g., 0, 1, 2, 4 hours).
-
Sample Collection: At each time point, centrifuge the samples and collect the supernatant.
-
Measurement of Nucleotide Leakage: Measure the absorbance of the supernatant at 260 nm, which corresponds to the leakage of intracellular nucleotides.
-
Controls: Include an untreated control (negative control) and a positive control treated with a known membrane-disrupting agent.
Data Presentation:
| Treatment | Time (hours) | Absorbance at 260 nm (OD) |
| Untreated Control | 0 | [Insert Value] |
| 1 | [Insert Value] | |
| 2 | [Insert Value] | |
| 4 | [Insert Value] | |
| 1x MIC | 0 | [Insert Value] |
| 1 | [Insert Value] | |
| 2 | [Insert Value] | |
| 4 | [Insert Value] | |
| 4x MIC | 0 | [Insert Value] |
| 1 | [Insert Value] | |
| 2 | [Insert Value] | |
| 4 | [Insert Value] |
Experimental Workflow for Antifungal Assays
Caption: Workflow for antifungal activity assessment.
Anticancer Activity Assays
Naphthoquinones are known to possess cytotoxic effects against various cancer cell lines. The proposed assays will determine the cytotoxic potential of this compound and elucidate its mechanism of action.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Data Presentation:
| Cell Line | Treatment Duration (h) | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | 24 | [Insert Value] | [Insert Value] |
| 48 | [Insert Value] | [Insert Value] | |
| HeLa (Cervical) | 24 | [Insert Value] | [Insert Value] |
| 48 | [Insert Value] | [Insert Value] | |
| A549 (Lung) | 24 | [Insert Value] | [Insert Value] |
| 48 | [Insert Value] | [Insert Value] |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.[8]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caption: Potential anticancer signaling pathways of naphthoquinones.
Anti-inflammatory Activity Assay
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. [9][10][11]
Nitric Oxide (NO) Inhibition Assay
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A cytotoxicity assay (e.g., MTT) should be run in parallel to ensure that the observed NO inhibition is not due to cell death.
Data Presentation:
| Concentration (µg/mL) | Cell Viability (%) | NO Production (µM) | % NO Inhibition |
| Control | 100 | [Insert Value] | - |
| LPS (1 µg/mL) | [Insert Value] | [Insert Value] | 0 |
| LPS + Compound (Low Conc.) | [Insert Value] | [Insert Value] | [Insert Value] |
| LPS + Compound (Mid Conc.) | [Insert Value] | [Insert Value] | [Insert Value] |
| LPS + Compound (High Conc.) | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for the in vitro anti-inflammatory assay.
References
- 1. In vitro antifungal activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel naphthoquinone derivative shows selective antifungal activity against Sporothrix yeasts and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 11. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing 6-O-demethyl-5-deoxyfusarubin Production in Nectria haematococca Mutants
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to improve the yield of 6-O-demethyl-5-deoxyfusarubin from Nectria haematococca mutants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it produced by a mutant strain?
A1: this compound is a naphthoquinone pigment, a type of polyketide secondary metabolite. It is an intermediate in the biosynthesis of the main pigment, fusarubin. Specific mutants of Nectria haematococca, such as redD169.yelY9, have a blockage in the fusarubin biosynthetic pathway, which leads to the accumulation of this precursor.
Q2: What are the most critical factors influencing the yield of this compound?
A2: The yield is primarily influenced by the composition of the culture medium, particularly the carbon and nitrogen sources. Nitrogen limitation is a well-documented strategy to enhance the production of fusarubin-related compounds.[1][2] Other critical factors include pH, temperature, aeration, and incubation time.
Q3: My Nectria haematococca culture is not producing the characteristic red pigment. What could be the issue?
A3: A lack of red pigmentation can be due to several factors:
-
Incorrect nutrient levels: High nitrogen levels can suppress the production of fusarubins.[1][2]
-
Suboptimal pH: The pH of the medium can significantly affect pigment production.
-
Strain viability: The mutant strain may have lost its productivity over successive subcultures.
-
Inappropriate incubation conditions: Temperature and aeration play a crucial role in fungal metabolism.
Q4: How can I quantify the yield of this compound in my culture extracts?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common method for quantifying naphthoquinones like this compound.[3] You will need a purified standard of the compound to create a calibration curve for accurate quantification. The compound has characteristic absorbance maxima that can be used for detection.
Troubleshooting Guides
Issue 1: Low or No Yield of Red Pigment
| Possible Cause | Troubleshooting Step |
| High Nitrogen Concentration | Modify the medium to have a higher carbon-to-nitrogen (C:N) ratio.[1][2] Replace or reduce the concentration of readily available nitrogen sources like ammonium tartrate and consider using sodium nitrate. |
| Inappropriate Carbon Source | Experiment with different carbon sources such as sucrose, glucose, or glycerol. High concentrations of sucrose have been shown to be effective in related fungi.[4] |
| Suboptimal pH | Monitor and adjust the initial pH of the medium. The optimal pH for pigment production can vary, so a pH optimization experiment (e.g., testing a range from 4.0 to 7.0) is recommended. |
| Poor Aeration | Ensure adequate oxygen supply by using baffled flasks or increasing the agitation speed during liquid fermentation. |
| Strain Degeneration | Revive a fresh culture from a cryopreserved stock. Avoid excessive subculturing of the mutant strain. |
Issue 2: Difficulty in Extracting and Purifying the Compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Acidify the culture medium before extraction to ensure the compound is in its non-ionized form, which is more soluble in organic solvents.[4] Experiment with different organic solvents like chloroform or ethyl acetate. |
| Poor Separation in Chromatography | Optimize the mobile phase for your chromatography column. A gradient elution from a non-polar to a polar solvent system is often effective for separating compounds with different polarities. |
| Presence of Anhydro Derivative | 6-O-demethyl-5-deoxyanhydrofusarubin is often co-produced. Fine-tuning the chromatographic separation (e.g., using a shallower gradient or a different stationary phase) may be necessary to resolve these two compounds. |
Data Presentation
The following tables summarize quantitative data for fusarubin and related compounds from Fusarium solani, a closely related fungus, which can provide a baseline for optimizing production in Nectria haematococca.
Table 1: Effect of Carbon and Nitrogen Source on Fusarubin Production in Fusarium solani
| Carbon Source (50 g/L) | Nitrogen Source | Average Fusarubin Yield (mg/L) |
| Sucrose | Ammonium Tartrate | Low |
| Sucrose | Sodium Nitrate | 132 |
| Glucose | Sodium Nitrate | 37 |
| Maltose | Sodium Nitrate | 56 |
| Glycerol | Ammonium Tartrate | 77 |
Data adapted from studies on Fusarium solani, which may serve as a starting point for Nectria haematococca experiments.[4]
Table 2: Impact of Sucrose and Ammonium Tartrate Concentration on Fusarubin Yield in Fusarium solani
| Sucrose Concentration (g/L) | Ammonium Tartrate Concentration (g/L) | Average Fusarubin Yield (mg/L) |
| 50 | 4.6 | 2.5 |
| 50 | 9.2 | 47 |
| 100 | 4.6 | 287 |
Data adapted from studies on Fusarium solani.[4]
Experimental Protocols
Protocol 1: Fermentation of Nectria haematococca Mutants for this compound Production
This protocol is a baseline adapted from studies on fusarubin production in related Fusarium species and general fungal fermentation principles.
-
Inoculum Preparation:
-
Grow the Nectria haematococca mutant on Potato Dextrose Agar (PDA) plates for 7-10 days at 25-28°C until sporulation.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.1% Tween 80 and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer.
-
-
Fermentation:
-
Prepare the production medium. A suggested starting medium is a modified Czapek Dox broth with a high carbon-to-nitrogen ratio. For example: 50 g/L sucrose, 2 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KCl, and 0.01 g/L FeSO₄·7H₂O.
-
Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask).
-
Inoculate the flasks with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.
-
Incubate the flasks at 25-28°C on a rotary shaker at 150-180 rpm for 10-14 days.[5]
-
Protocol 2: Extraction and Preliminary Purification of this compound
-
Extraction:
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Acidify the culture filtrate to approximately pH 3.0 with HCl.[4]
-
Extract the acidified filtrate three times with an equal volume of chloroform or ethyl acetate in a separatory funnel.[1]
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Preliminary Purification (Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or chloroform).
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the red pigments.
-
Combine the fractions containing the target compound for further purification, typically by preparative HPLC.
-
Visualizations
Fusarubin Biosynthetic Pathway
Caption: Proposed pathway for fusarubin biosynthesis and the metabolic block in mutants.
Experimental Workflow
Caption: General workflow from fermentation to analysis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Decision-making process for troubleshooting low pigment production.
References
- 1. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
6-O-demethyl-5-deoxyfusarubin stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 6-O-demethyl-5-deoxyfusarubin. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Stability and Storage Conditions
Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions based on supplier datasheets.
| Form | Storage Temperature | Shelf Life | Shipping Conditions |
| Powder | -20°C | 3 years[1] | Ambient temperature or with blue ice[1] |
| In Solvent | -80°C | 1 year[1] | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
Q2: Is this compound sensitive to light or pH changes?
A2: As a naphthoquinone, this compound may be sensitive to light and extreme pH conditions, which can lead to degradation.[2] It is advisable to store solutions in amber vials or tubes wrapped in foil to protect them from light. For experiments, prepare fresh dilutions from the stock solution and avoid prolonged exposure to harsh lighting. The stability of naphthoquinones can be pH-dependent; therefore, it is recommended to maintain a stable pH in your experimental buffers.
Q3: What are the known biological activities of this compound?
A3: this compound is known to possess antifungal and mycoplasma-inhibiting properties.[1][3] As a member of the naphthoquinone class of compounds, its mechanism of action may involve the generation of reactive oxygen species (ROS) or acting as an electrophile, which can lead to the disruption of cellular processes in susceptible organisms.[2][4][5]
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in experimental settings.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity observed | - Compound Degradation: Improper storage or handling. - Insolubility: The compound may have precipitated out of solution. - Incorrect Concentration: Errors in dilution calculations. | - Ensure the compound has been stored according to the recommendations (see table above). - Visually inspect the solution for any precipitate. If present, try gentle warming or sonication. Consider using a different solvent if solubility issues persist. - Double-check all calculations for the preparation of working solutions. |
| High background or off-target effects in cell-based assays | - Compound Precipitation: The compound may be precipitating at the working concentration in your cell culture media. - Cellular Toxicity: The concentration used may be too high, leading to non-specific toxicity. - Assay Interference: Naphthoquinones can sometimes interfere with assay readouts (e.g., fluorescence). | - Determine the solubility limit of the compound in your final assay medium. - Perform a dose-response curve to determine the optimal, non-toxic working concentration. - Run appropriate controls, such as a vehicle-only control and a control with the compound in the absence of cells, to check for assay interference. |
| Variability between experimental replicates | - Incomplete Dissolution: The compound may not be fully dissolved in the stock solution. - Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration. - Cell Seeding Density: Inconsistent cell numbers across wells. | - Ensure the stock solution is homogenous before making dilutions. - Use calibrated pipettes and proper pipetting techniques. - Ensure a uniform single-cell suspension before seeding and be consistent with your cell counting and seeding procedures. |
Experimental Protocols
General Protocol for In Vitro Antifungal Susceptibility Testing
This protocol provides a general framework for testing the antifungal activity of this compound using a broth microdilution method.
-
Prepare Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Fungal Inoculum: Culture the desired fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline or broth and adjust the concentration to a standard density (e.g., using a spectrophotometer).
-
Serial Dilutions: In a 96-well microplate, perform serial dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of final concentrations for testing.
-
Inoculation: Add the prepared fungal inoculum to each well of the microplate containing the compound dilutions. Include positive (no compound) and negative (no fungus) controls.
-
Incubation: Incubate the microplate at the optimal temperature and for the required duration for the specific fungal strain.
-
Determine Minimum Inhibitory Concentration (MIC): After incubation, visually inspect the wells for fungal growth or measure the optical density. The MIC is the lowest concentration of the compound that inhibits visible growth.
Visualizations
The following diagrams illustrate a generalized signaling pathway potentially affected by antifungal agents and a typical experimental workflow for compound testing.
Caption: Generalized signaling pathways targeted by antifungal compounds.
Caption: A standard experimental workflow for evaluating a compound in a cell-based assay.
References
- 1. 6-O-Demethyl-5-deoxyfusarubin_TargetMol [targetmol.com]
- 2. The chemical biology of naphthoquinones and its environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
troubleshooting 6-O-demethyl-5-deoxyfusarubin purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of 6-O-demethyl-5-deoxyfusarubin.
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of this compound that I should be aware of during purification?
This compound is a naphthoquinone, a class of compounds known for their color and biological activity, including antifungal and mycoplasma-inhibiting properties.[1][2] Like other fusarubins, it is a polyketide pigment produced by fungi of the Fusarium genus. These compounds are typically acidic and can be sensitive to pH changes. Maintaining an acidic environment during extraction and purification is often recommended to prevent degradation or conversion to other derivatives.[3]
Q2: What are the common starting points for chromatographic purification of this compound?
A common approach for the purification of fusarubin and its derivatives from fungal extracts is to start with silica gel column chromatography.[4] This is a normal-phase technique that separates compounds based on their polarity. For higher purity, this is often followed by a reverse-phase high-performance liquid chromatography (RP-HPLC) step.
Q3: What are some common co-eluting impurities I should be aware of?
Fungal extracts are complex mixtures. During the purification of this compound, you can expect to encounter other fusarubin derivatives, such as fusarubin, javanicin, bostrycoidin, and anhydrofusarubin, which have similar chemical structures and polarities.[5] The specific impurities and their abundance can vary depending on the fungal strain and culture conditions.[5]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound by silica gel and HPLC chromatography.
Silica Gel Chromatography Troubleshooting
Issue 1: Poor Separation or Co-elution of Compounds
-
Possible Cause: Inappropriate mobile phase polarity.
-
Troubleshooting Steps:
-
Adjust Mobile Phase: If your compounds of interest are eluting too quickly (high Rf), decrease the polarity of your mobile phase. For a typical chloroform:methanol system, this means decreasing the percentage of methanol. If your compounds are retained too strongly on the column (low Rf), gradually increase the polarity by adding more methanol.
-
Incorporate an Acidic Modifier: Since this compound is acidic, adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1-0.5%) to your mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the analyte. A common mobile phase for fusarubin purification is a gradient of chloroform:methanol:formic acid.[4]
-
Optimize the Gradient: Instead of an isocratic elution (constant mobile phase composition), a gradient elution can be more effective for separating complex mixtures. Start with a low polarity mobile phase and gradually increase the polarity to elute compounds with increasing polarity. A reported gradient for fusarubin purification starts with chloroform:methanol:formic acid (8.5:1.5:0.1 v/v) and progresses to higher methanol concentrations.[4]
-
Issue 2: Peak Tailing
-
Possible Cause: Secondary interactions between the acidic analyte and the silica stationary phase.
-
Troubleshooting Steps:
-
Add an Acidic Modifier: As mentioned above, adding a small amount of formic or acetic acid to the mobile phase can significantly reduce peak tailing for acidic compounds.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.
-
Ensure Proper Column Packing: An improperly packed column can lead to channeling and peak tailing. Ensure your silica gel is packed uniformly.
-
Issue 3: Compound Degradation on the Column
-
Possible Cause: Naphthoquinones can be sensitive and may degrade on silica gel, especially in the presence of certain solvents like methanol at elevated temperatures.
-
Troubleshooting Steps:
-
Work at Room Temperature: Avoid heating the column during the purification process.
-
Minimize Time on the Column: Try to perform the purification as quickly as possible to minimize the contact time between the compound and the silica gel.
-
Consider Alternative Stationary Phases: If degradation is a persistent issue, consider using a less acidic stationary phase, such as deactivated silica gel or an alternative adsorbent like Florisil®.
-
Reverse-Phase HPLC (RP-HPLC) Troubleshooting
Issue 1: Broad or Tailing Peaks
-
Possible Cause: Secondary interactions with residual silanols on the stationary phase, poor mobile phase pH, or column overload.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: For acidic compounds like this compound, using a mobile phase with a pH below the pKa of the compound will ensure it is in its neutral form, leading to better peak shape. A common mobile phase for naphthoquinones is a mixture of acetonitrile and water with 0.1% formic acid.
-
Use a High-Purity, End-Capped Column: Modern C18 columns that are "end-capped" have fewer free silanol groups, which reduces the potential for secondary interactions and peak tailing.
-
Check for Column Overload: As with silica gel chromatography, injecting too much sample can lead to poor peak shape. Reduce the sample concentration or injection volume.
-
Issue 2: Irreproducible Retention Times
-
Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important when running a gradient.
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of more volatile components. Prepare fresh mobile phase daily and keep the reservoirs sealed.
-
Use a Column Oven: Temperature can affect retention times. Using a column oven will ensure a stable and reproducible temperature throughout your runs.
-
Issue 3: Sample Precipitation in the System
-
Possible Cause: The sample is not fully soluble in the mobile phase.
-
Troubleshooting Steps:
-
Dissolve Sample in a Stronger Solvent: Ensure your sample is fully dissolved before injection. You may need to use a small amount of a stronger, compatible solvent to dissolve the sample before diluting it with the mobile phase.
-
Filter Your Sample: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter that could clog the system.
-
Check Sample-Mobile Phase Compatibility: Before injecting, mix a small amount of your dissolved sample with the initial mobile phase to check for any precipitation.
-
Data Summary
Table 1: Qualitative Solubility of Fusarubin (as a proxy for this compound)
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Methanol | Sparingly Soluble | [4] |
| Ethanol | Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Water | Insoluble | [4][6] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for Fusarubin Purification
This protocol is adapted from a method used for the purification of fusarubin and can be used as a starting point for this compound.[4]
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane or the initial mobile phase.
-
Carefully pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
-
Alternatively, the crude extract can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the packed column.
-
-
Elution:
-
Begin elution with a mobile phase of low polarity. A good starting point for fusarubin derivatives is a mixture of chloroform and methanol with a small amount of formic acid (e.g., Chloroform:Methanol:Formic Acid at 8.5:1.5:0.1 v/v).[4]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate and develop it in a suitable solvent system.
-
Visualize the spots under UV light and/or with a suitable staining reagent.
-
Combine the fractions containing the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. targetmol.cn [targetmol.cn]
- 2. 6-O-Demethyl-5-deoxyfusarubin_TargetMol [targetmol.com]
- 3. New metabolites of Fusarium martii related to dihydrofusarubin. | Semantic Scholar [semanticscholar.org]
- 4. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Description of Fusarium graminearum Pigments and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 6-O-demethyl-5-deoxyfusarubin during extraction
Welcome to the technical support center for 6-O-demethyl-5-deoxyfusarubin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the extraction and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My final extract of this compound is a different color than expected (e.g., brownish instead of reddish). What could be the cause?
A1: A color change often indicates degradation of the target compound. This compound, a naphthoquinone derivative, is susceptible to degradation under certain conditions. The primary factors leading to a color change and degradation are exposure to light, alkaline pH, and high temperatures. Review your extraction protocol to ensure the sample was protected from light and that the pH of your extraction solvents was neutral or slightly acidic.
Q2: I have a low yield of this compound after extraction. What are the potential reasons?
A2: Low yield can be attributed to several factors:
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Incomplete Extraction: The solvent system used may not be optimal for partitioning this compound from the fungal biomass or culture medium.
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Degradation during Extraction: As mentioned in Q1, exposure to light, alkaline pH, or heat can lead to significant loss of the compound.
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Suboptimal Fungal Culture Conditions: The production of secondary metabolites like this compound is highly dependent on the growth medium composition and culture conditions.
Q3: How should I store my purified this compound to ensure its stability?
A3: For long-term storage, it is recommended to store the purified compound as a dry powder at -20°C or lower, protected from light. If in solution, use a neutral or slightly acidic solvent and store at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Degradation of this compound during Extraction
Symptoms:
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The color of the extract changes from reddish to brownish or yellowish.
-
Multiple spots appear on a Thin Layer Chromatography (TLC) analysis of the purified compound, where initially there was only one.[1]
-
Reduced biological activity of the final product.
Possible Causes and Solutions:
| Cause | Solution |
| Exposure to Light | Naphthoquinones are known to be light-sensitive.[1] Conduct all extraction and purification steps in the dark or under amber light. Use amber-colored glassware or wrap glassware in aluminum foil. |
| Alkaline pH | Fusarubins and related pigments are more stable in acidic conditions and degrade in alkaline environments.[2][3] Acidify the fungal culture filtrate to a pH between 3 and 5 with an acid like HCl before solvent extraction. Ensure all solvents used are neutral or slightly acidic. |
| High Temperature | Heat can accelerate the degradation of the compound.[2] Use ice-cold solvents for extraction and perform extraction steps on ice.[4] Avoid high temperatures during solvent evaporation; use a rotary evaporator at a low temperature or lyophilize the sample. |
| Prolonged Extraction Time | Longer exposure to solvents and ambient conditions can increase the chances of degradation. Minimize the duration of each extraction step. |
Issue 2: Low Extraction Yield
Symptoms:
-
The concentration of this compound in the final extract is lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Cell Lysis | The fungal cell walls may not be sufficiently disrupted to release the intracellular compound. Consider mechanical disruption methods like homogenization or sonication of the mycelium in the extraction solvent. |
| Incorrect Solvent Polarity | The chosen solvent may not have the optimal polarity to efficiently extract this compound. Chloroform and ethyl acetate are commonly used for fusarubin extraction.[4] A solvent system with a mixture of polar and non-polar solvents might be more effective. |
| Insufficient Solvent Volume | The volume of the extraction solvent may be too low for the amount of fungal biomass or culture filtrate. Increase the solvent-to-sample ratio and perform multiple extractions. |
| Emulsion Formation | During liquid-liquid extraction, an emulsion may form, trapping the compound of interest. To break the emulsion, you can try adding a small amount of a saturated salt solution or centrifuging the mixture at a low speed. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the known stability trends for fusarubins and related naphthoquinones.
| Parameter | Condition | Stability Trend |
| pH | Acidic (pH 3-5) | More Stable[2][3] |
| Neutral (pH 7) | Moderately Stable | |
| Alkaline (pH > 8) | Prone to Degradation[2] | |
| Temperature | Low (4°C or below) | More Stable |
| Room Temperature | Gradual Degradation | |
| High (>40°C) | Rapid Degradation[2] | |
| Light | Dark/Amber Light | More Stable[1] |
| Ambient Light | Prone to Degradation[1][2] |
Experimental Protocols
Optimized Extraction Protocol to Minimize Degradation
This protocol is designed to minimize the degradation of this compound during extraction from fungal culture.
Materials:
-
Fungal culture (liquid or solid)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (ice-cold)
-
Anhydrous sodium sulfate
-
Amber-colored glassware (or glassware wrapped in aluminum foil)
-
Rotary evaporator or lyophilizer
-
Ice bath
Procedure:
-
Harvesting:
-
For liquid culture: Separate the mycelium from the culture broth by filtration.
-
For solid culture: Scrape the fungal biomass from the agar surface.
-
-
Acidification:
-
If extracting from the culture broth, adjust the pH to 4.0 with 1M HCl. This is a critical step to stabilize the compound.[3]
-
-
Extraction:
-
Perform all subsequent steps under dim or amber light.
-
If extracting from mycelium, homogenize the biomass in ice-cold ethyl acetate.
-
For the culture broth, perform liquid-liquid extraction with an equal volume of ice-cold ethyl acetate. Repeat the extraction three times to ensure complete recovery.
-
-
Drying and Concentration:
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C. Alternatively, the solvent can be removed by lyophilization.
-
-
Storage:
-
Store the dried extract at -20°C or below in a light-protected container.
-
Visualizations
Degradation Pathway of Naphthoquinones
Caption: Factors leading to the degradation of this compound.
Optimized Extraction Workflow
Caption: Optimized workflow for the extraction of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for extraction issues.
References
Technical Support Center: 6-O-demethyl-5-deoxyfusarubin Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-O-demethyl-5-deoxyfusarubin in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound is primarily recognized for its antifungal and mycoplasma-inhibiting properties.[1][2] It is a naphthoquinone, a class of compounds known for a variety of biological activities.
Q2: What is a suitable solvent for dissolving this compound for in vitro assays?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds like this compound for use in biological assays. It is important to prepare a concentrated stock solution and then dilute it in the culture medium to the final desired concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C.[1] Solutions in solvent can be stored at -80°C for up to a year.[1]
Q4: Which assays are commonly used to evaluate the biological activity of this compound?
A4: Given its known activities, the following assays are relevant:
-
Antifungal Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against various fungal species.
-
Mycoplasma Inhibition Assays: To confirm its inhibitory effects on mycoplasma growth.
-
Cytotoxicity Assays (e.g., MTT, XTT): To assess its potential cytotoxic effects on mammalian cell lines.
-
Antioxidant Assays (e.g., DPPH, ABTS): As naphthoquinones can possess antioxidant or pro-oxidant properties.
Troubleshooting Guides
Antifungal Susceptibility Testing (Broth Microdilution Method)
| Problem | Possible Cause | Solution |
| No inhibition of fungal growth observed. | The compound may not be active against the tested fungal strain. The concentration range tested may be too low. The compound may have precipitated out of the solution. | Test against a broader range of fungal species. Increase the concentration range of the compound. Ensure the compound remains soluble in the final assay medium; consider using a low percentage of a co-solvent if compatible with the assay. |
| Inconsistent results between replicates. | Pipetting errors leading to inaccurate concentrations. Uneven distribution of the fungal inoculum. Contamination of the culture. | Calibrate and use pipettes correctly. Ensure the fungal inoculum is well-mixed before dispensing. Use aseptic techniques throughout the procedure. |
| Colored compound interferes with absorbance reading. | The inherent color of this compound can affect colorimetric readouts. | Use a visual endpoint determination (observing turbidity) or a metabolic indicator dye that fluoresces rather than changes color. Include a compound-only control (no cells) to measure background absorbance. |
Mycoplasma Inhibition Assay
| Problem | Possible Cause | Solution |
| No inhibition of mycoplasma growth. | The concentration of this compound is too low. The mycoplasma strain is resistant. | Test a higher concentration range of the compound. Use a different, susceptible mycoplasma strain as a positive control for inhibition. |
| Contamination of the mycoplasma culture. | Non-sterile technique during handling. | Handle all cultures and reagents in a laminar flow hood using aseptic techniques. |
| Difficulty in determining the endpoint. | Mycoplasma growth can be subtle and difficult to detect visually. | Use a mycoplasma detection kit that relies on a more sensitive method, such as PCR or an enzymatic reaction that produces a color change. |
MTT Cytotoxicity Assay
| Problem | Possible Cause | Solution |
| High background absorbance in control wells. | Contamination of the culture medium or reagents. The compound itself reacts with MTT. | Use fresh, sterile medium and reagents. Run a control with the compound in cell-free medium to check for direct reduction of MTT. |
| Low absorbance readings in all wells. | Too few cells were seeded. The incubation time with MTT was too short. | Optimize the cell seeding density to ensure a linear response. Increase the MTT incubation time, checking for formazan crystal formation under a microscope. |
| Inconsistent results between replicate wells. | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure the cell suspension is homogenous before seeding. Be precise with all pipetting steps. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
Quantitative Data Summary
Table 1: Example Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | 16 |
| Aspergillus fumigatus | 32 |
| Cryptococcus neoformans | 8 |
Table 2: Example Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 48h exposure |
| HeLa (Human cervical cancer) | 25.5 |
| A549 (Human lung cancer) | 42.1 |
| HEK293 (Human embryonic kidney) | > 100 |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing using Broth Microdilution
This protocol is adapted from the CLSI M27-A2 method for yeasts.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be determined visually or by reading the absorbance at 600 nm with a microplate reader.
-
Protocol 2: Mycoplasma Inhibition Assay
-
Preparation of Mycoplasma Culture:
-
Culture a susceptible strain of mycoplasma (e.g., Mycoplasma hyorhinis) in an appropriate mycoplasma broth medium until the mid-logarithmic phase of growth is reached.
-
-
Preparation of Compound Dilutions:
-
Prepare serial dilutions of this compound in the mycoplasma broth medium in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the mycoplasma culture to each well.
-
Include a positive control (mycoplasma culture without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C under appropriate conditions for 3-5 days.
-
-
Assessment of Inhibition:
-
Mycoplasma growth can be assessed by a color change in the medium if it contains a pH indicator (mycoplasma metabolism often leads to a change in pH). Alternatively, a PCR-based mycoplasma detection kit can be used to quantify the amount of mycoplasma DNA in each well.
-
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Visualizations
Disclaimer: The signaling pathway depicted below is a hypothetical representation of a potential mechanism of action for this compound, based on pathways known to be modulated by other natural products. Further research is required to elucidate the actual pathway.
Caption: A generalized experimental workflow for in vitro biological assays.
Caption: Hypothetical cAMP/PKA signaling pathway potentially modulated by this compound.
References
increasing the selectivity of fusarubin production in Fusarium
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you increase the selectivity of fusarubin production in your Fusarium experiments.
Frequently Asked Questions (FAQs)
Q1: What is the genetic basis for fusarubin biosynthesis in Fusarium?
A1: Fusarubin biosynthesis is governed by a dedicated gene cluster, commonly designated as the fsr or PGL1 cluster.[1][2] This cluster contains the core genes essential for producing the fusarubin scaffold. In species like Fusarium fujikuroi and Fusarium solani, the key genes are:
-
fsr1 (PKS3/PGL1): A non-reducing polyketide synthase (NR-PKS) that synthesizes the initial heptaketide backbone from seven acetyl-CoA units.[3][4]
-
fsr2: Encodes an O-methyltransferase responsible for methylation steps.[3][4]
-
fsr3: Encodes a FAD-binding monooxygenase that carries out hydroxylation steps.[3][4] These genes are often co-regulated, meaning their expression is coordinated under specific environmental conditions.[2] The entire gene cluster in F. solani can be more complex, containing additional genes that may contribute to the diversity of fusarubin-related compounds produced.[4]
Q2: What are the major fusarubin-related compounds I should be aware of when working on selectivity?
A2: When optimizing for fusarubin, you will likely encounter several structurally related polyketides that are products of the same or competing pathways. The ability to selectively produce one over the others is a key challenge. Common related compounds include:
-
Javanicin
-
Bostrycoidin
-
Bikaverin and Aurofusarin (pigments from different PKS pathways that can be co-produced under certain conditions)[1]
The production portfolio of these compounds can be significantly altered by changing the fungal growth conditions.[5]
Q3: How do culture conditions, particularly nitrogen sources, affect fusarubin production and selectivity?
A3: Nitrogen source and concentration are critical factors that regulate secondary metabolism in Fusarium, including fusarubin production.
-
Nitrogen Limitation: Generally, nitrogen-limited conditions favor the production of many secondary metabolites, including fusarubins.[7]
-
Nitrogen Source Type: The type of nitrogen source dramatically impacts which metabolites are produced. For instance, in F. fujikuroi, using sodium nitrate (NO₃⁻) as the sole nitrogen source leads to the production of fusarubins, whereas using glutamine represses fusarubin biosynthesis and favors the production of other pigments like bikaverin.[1][2] In F. solani, sodium nitrate media clearly favored fusarubin production over other compounds like bostrycoidin.[5] Conversely, ammonium tartrate tended to increase bostrycoidin production, reducing the selectivity for fusarubin.[5]
Q4: How does the primary carbon source influence the yield and selectivity of fusarubin?
A4: The choice and concentration of the carbon source are crucial for optimizing fusarubin yield. In a study with F. solani, sucrose was found to be a superior carbon source for producing fusarubin and its derivatives compared to maltose, glucose, or glycerol.[5][8] High concentrations of sucrose (e.g., 100-150 g/L) combined with specific nitrogen sources were shown to significantly increase the yields of fusarubin and javanicin.[5]
Troubleshooting Guide
Problem: Low or No Fusarubin Yield
| Question | Possible Cause | Suggested Solution |
| 1. What are the nitrogen and carbon sources in your medium? | The nitrogen source may be repressive. High levels of glutamine are known to repress fusarubin biosynthesis.[1] The carbon source may be suboptimal. | Switch to a medium with sodium nitrate as the nitrogen source. For F. fujikuroi, ICI medium with 6 mM sodium nitrate is effective.[1] For F. solani, try media with 50-150 g/L sucrose and 3-6 g/L sodium nitrate.[5] |
| 2. What is the pH of your culture over time? | The pH of the medium can influence which secondary metabolite pathways are active. Fusarubin production in F. fujikuroi is favored at an alkaline pH, which naturally develops in nitrate-containing media.[1] | Monitor the pH of your culture. If using a medium that does not naturally become alkaline, consider buffering the medium or performing pH shift experiments. Transferring mycelia to a nitrogen-free medium adjusted to pH 8 can induce expression.[1] |
| 3. At what time point are you harvesting? | Fusarubin is a secondary metabolite, and production may not be optimal during the early exponential growth phase. | Perform a time-course experiment, harvesting and analyzing samples every 24 hours for up to 9 days to determine the peak production period.[8] Pigmentation often becomes visible around 48-96 hours.[8] |
Problem: Poor Selectivity (High Yields of Javanicin, Bostrycoidin, or other pigments)
| Question | Possible Cause | Suggested Solution |
| 1. Are you using an ammonium-based nitrogen source? | Media containing ammonium tartrate have been shown to favor the production of bostrycoidin alongside fusarubin in F. solani, thus reducing selectivity.[5] | To specifically enhance fusarubin selectivity, replace ammonium tartrate with sodium nitrate. A medium with 50 g/L sucrose and 6 g/L sodium nitrate was identified as optimal for selective fusarubin production.[5] |
| 2. Have you optimized the carbon-to-nitrogen ratio? | The balance between carbon and nitrogen concentration directly influences the metabolic flux towards different polyketides. | Systematically vary the concentrations of your optimal carbon (e.g., sucrose) and nitrogen (e.g., sodium nitrate) sources using a factorial design approach to map out the conditions that maximize fusarubin while minimizing byproducts.[5][6] |
| 3. Could you be looking at a precursor or a degradation product? | Anhydrofusarubin and javanicin are closely related to fusarubin. Their relative abundance can change depending on culture age and extraction methods. | Review your analytical data (e.g., HPLC chromatograms) and compare retention times and spectra with known standards for all related compounds. A time-course analysis can reveal if one compound is being converted into another. |
Quantitative Data on Production & Selectivity
The following tables summarize data from studies on Fusarium solani, illustrating how media composition affects the production and selectivity of fusarubin and related polyketides.
Table 1: Effect of Carbon and Nitrogen Source on Mean Polyketide Concentration (mg/L) [5]
| Carbon Source (50 g/L) | Nitrogen Source | Fusarubin (mg/L) | Javanicin (mg/L) | Anhydrofusarubin (mg/L) | Bostrycoidin (mg/L) |
| Sucrose | Ammonium Tartrate | 77 | 20 | 25 | High (not quantified) |
| Sucrose | Sodium Nitrate | 132 | 19 | 36 | Low (1.2-1.7) |
| Glucose | Sodium Nitrate | 37 | - | - | 1.2 |
| Maltose | Sodium Nitrate | 56 | - | - | 1.7 |
| Glycerol | Sodium Nitrate | Not Detected | Not Detected | Not Detected | Not Detected |
Data adapted from a study on F. solani after a seven-day cultivation period.[5]
Table 2: Optimal Media Combinations for Selective Production in F. solani [5]
| Target Compound | Optimal Sucrose | Optimal Sodium Nitrate | Reported Yield |
| Fusarubin | 50 g/L | 6 g/L | High Selectivity |
| Javanicin | 150 g/L | 6 g/L | ~150 mg/L |
| Anhydrofusarubin | 50 g/L | 3 g/L | High Yield |
Visualizations and Workflows
Fusarubin Biosynthetic Pathway
Caption: Core biosynthetic pathway for fusarubin production in Fusarium.
Experimental Workflow for Optimizing Selectivity
Caption: Workflow for systematic optimization of fusarubin selectivity.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common fusarubin production issues.
Experimental Protocols
Protocol 1: Submerged Fermentation for Selective Fusarubin Production
This protocol is adapted from methodologies shown to be effective for F. fujikuroi and F. solani.[1][5]
-
Media Preparation:
-
Prepare liquid ICI medium or a custom medium. For high selectivity in F. solani, use the following composition per liter: 50 g Sucrose, 6 g Sodium Nitrate (NaNO₃). Add other basal salts as required by your specific strain.
-
Dispense the medium into flasks (e.g., 100 mL in 250 mL Erlenmeyer flasks).
-
Autoclave to sterilize.
-
-
Inoculation:
-
Inoculate each flask with a mycelial plug or a spore suspension from a fresh culture of Fusarium.
-
-
Incubation:
-
Monitoring:
-
Visually inspect for the appearance of the characteristic red pigmentation in the culture filtrate.
-
Aseptically take samples at regular intervals (e.g., every 24 hours) for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Fusarubins
This protocol is a modified version for extracting fusarubin and related compounds from the culture medium.[8]
-
Sample Preparation:
-
Harvest the culture broth and separate the mycelium from the supernatant by filtration (e.g., using Miracloth).[8]
-
Take a known volume of the supernatant (e.g., 10 mL) for extraction.
-
-
Acidification:
-
Transfer the supernatant to a 50 mL centrifuge tube.
-
Acidify the sample by adding 0.7 mL of 5 M HCl.[8] This step is critical for protonating the acidic functional groups on the polyketides, making them more soluble in organic solvents.
-
-
Extraction:
-
Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate or chloroform).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample (e.g., at 5000 x g for 5 minutes) to separate the aqueous and organic phases.
-
-
Collection and Evaporation:
-
Carefully collect the organic phase (which now contains the pigments) using a pipette.
-
Repeat the extraction process on the aqueous phase one more time to maximize recovery.
-
Combine the organic extracts and evaporate the solvent to dryness under a stream of nitrogen gas or using a rotary evaporator at 40°C.[8]
-
-
Reconstitution:
-
Reconstitute the dried pigment extract in a known volume of a suitable solvent for analysis (e.g., methanol or acetonitrile) before injection into the HPLC system.[8]
-
Protocol 3: HPLC-DAD Analysis and Quantification
This protocol provides a baseline for the analytical separation and quantification of fusarubins.[1]
-
Instrumentation and Column:
-
HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A C6-Phenyl column (e.g., Gemini 3u C6-Phenyl, 150 x 3.00 mm) is effective for separating these naphthoquinones.[1]
-
-
Mobile Phase and Gradient:
-
Solvent A: 1% Formic Acid in Water
-
Solvent B: Acetonitrile (ACN)
-
Flow Rate: 0.3 mL/min
-
Gradient Program:
-
0-15 min: Linear gradient from 20% B to 50% B
-
15-20 min: Isocratic hold at 50% B
-
20-25 min: Linear gradient from 50% B to 75% B
-
Follow with a wash step to 100% B and re-equilibration at starting conditions.[1]
-
-
-
Detection:
-
Quantification:
-
Prepare standard calibration curves for fusarubin and other relevant compounds (javanicin, bostrycoidin, etc.) using purified standards of known concentration.[8]
-
Integrate the peak area of the target compound in your samples and calculate the concentration based on the linear regression of the corresponding calibration curve.
-
References
- 1. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 8. mdpi.com [mdpi.com]
- 9. ijrar.org [ijrar.org]
Technical Support Center: Fusarubin Analogue Synthesis
Welcome to the technical support center for the synthesis of fusarubin analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this important class of naphthoquinone compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategic approaches for the total synthesis of the pyranonaphthoquinone core of fusarubin analogues?
A1: The synthesis of the pyranonaphthoquinone core, a key structural feature of fusarubin analogues, has been approached through several key strategies. These include:
-
Diels-Alder Reactions: This is a common method for constructing the carbocyclic ring of the naphthoquinone system.
-
CBS (Corey-Bakshi-Shibata) Reduction: This technique is employed to introduce chirality, which is crucial for creating specific stereoisomers of the final analogues.[1]
-
Cross-Metathesis: This reaction is useful for building key carbon-carbon bonds in the side chains of the analogues.[1]
-
Oxa-Michael Addition: This intramolecular reaction is a key step for forming the pyran ring system.[1]
-
Phthalide Annulation: This strategy has been successfully used in the synthesis of the pyranonaphthoquinone antibiotic pentalongin.
Q2: I am observing unexpected regioselectivity in the Diels-Alder reaction to form the naphthoquinone core. What could be the cause?
A2: Unexpected regioselectivity in the Diels-Alder reaction for pyranonaphthoquinone synthesis is a known challenge. The regioselectivity can be influenced by electrostatic interactions between the oxygen of the lactone ring and the vicinal quinone oxygen in the transition state. This interaction can be modulated by substituents on the diene, sometimes leading to the formation of an unexpected regioisomer as the major product. Computational studies and careful selection of diene substituents can help predict and control the outcome of this reaction.
Q3: What are some general considerations for the purification of fusarubin analogues?
A3: Fusarubin analogues are often colored compounds and can be purified using standard chromatographic techniques. Column chromatography using silica gel is a common first step. For final purification and to obtain high-purity material, High-Performance Liquid Chromatography (HPLC) is often employed. It is important to note that some fusarubin-related compounds, like fusaproliferin, have been reported to be temperature-sensitive, degrading at room temperature over several days. Therefore, it is advisable to store purified samples at low temperatures (-20°C) to prevent degradation.
Q4: Are there any known stability issues with fusarubin analogues that I should be aware of during synthesis and storage?
A4: Yes, stability can be a concern. The dihydroxynaphthoquinone core is susceptible to oxidation, especially under basic conditions. Light sensitivity may also be a factor for these colored compounds. It is recommended to handle these compounds under an inert atmosphere (like nitrogen or argon) when possible, especially during reactions involving sensitive intermediates. For long-term storage, keeping the compounds in a dark, cold, and inert environment is advisable.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the Diels-Alder reaction for the naphthoquinone core formation. | - Unfavorable reaction kinetics or thermodynamics.- Decomposition of starting materials or product under reaction conditions.- Incorrect solvent or temperature. | - Screen different Lewis acid or Brønsted acid catalysts to improve reaction rate and selectivity.- Optimize the reaction temperature and time. Higher temperatures may be required, but prolonged heating can lead to degradation.- Use a non-polar, aprotic solvent like toluene or dichloromethane. |
| Formation of multiple, difficult-to-separate isomers. | - Lack of regioselectivity in the Diels-Alder reaction.- Lack of stereoselectivity in reactions creating chiral centers. | - For Diels-Alder reactions, consider using a diene with directing groups to favor the desired regioisomer.- For stereoselectivity, employ chiral catalysts or auxiliaries. The CBS reduction is a good option for creating specific stereoisomers.[1]- Utilize chiral HPLC for the separation of enantiomers if other methods fail. |
| Decomposition of the dihydroxynaphthoquinone core during synthesis. | - Oxidation of the hydroquinone moiety to the quinone under air or basic conditions.- Use of harsh reagents. | - Employ protecting groups for the hydroxyl functions, such as methoxymethyl (MOM) or benzyl (Bn) ethers, which can be removed under specific conditions.- Perform reactions under an inert atmosphere (N2 or Ar).- Use mild reaction conditions whenever possible. |
| Difficulty in the purification of the final product. | - Presence of closely related byproducts.- Tailing on silica gel chromatography due to the acidic nature of the phenolic hydroxyl groups. | - Use a multi-step purification strategy: initial purification by column chromatography followed by preparative HPLC.- For column chromatography, consider adding a small amount of acetic acid to the eluent to suppress tailing.- Recrystallization can be an effective final purification step if a suitable solvent system is found. |
| Low efficiency in the oxa-Michael addition for pyran ring formation. | - Unfavorable ring-closing kinetics.- Steric hindrance around the reaction centers. | - Screen different bases to promote the intramolecular cyclization. Non-nucleophilic bases like DBU or proton sponges may be effective.- Optimize the solvent to favor the cyclized product.- In some cases, a two-step approach of forming the alkoxide and then allowing it to cyclize at a controlled temperature may be beneficial. |
Experimental Protocols & Methodologies
General Workflow for Pyranonaphthoquinone Synthesis:
The following diagram illustrates a general workflow that can be adapted for the synthesis of fusarubin analogues, based on the strategies reported for similar compounds.[1]
Key Methodologies:
-
Diels-Alder Reaction: A typical procedure involves reacting a suitable diene with a naphthoquinone dienophile in an organic solvent such as toluene or dichloromethane. The reaction may be performed at elevated temperatures or in the presence of a Lewis acid catalyst to improve the rate and selectivity.
-
Oxa-Michael Addition: The intramolecular cyclization to form the pyran ring is often achieved by treating a precursor containing a hydroxyl group and an α,β-unsaturated system with a base. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent like THF or DMF.
Signaling Pathways and Logical Relationships
The following diagram illustrates a decision-making process for troubleshooting low yields in a key synthetic step.
This technical support guide provides a starting point for addressing common challenges in the synthesis of fusarubin analogues. As with any complex organic synthesis, careful planning, optimization of reaction conditions, and thorough characterization of intermediates and final products are essential for success.
References
Validation & Comparative
The Unfolding Tale of Fusarubin Analogues: A Guide to Their Structure-Activity Relationship
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. Fusarubin, a naphthoquinone pigment produced by various Fusarium species, and its analogues have emerged as a promising class of compounds with a spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fusarubin analogues, supported by experimental data, detailed protocols, and visual diagrams to illuminate the underlying mechanisms.
Deciphering the Biological Potential: A Quantitative Comparison
The bioactivity of fusarubin analogues is profoundly influenced by the nature and position of substituents on the naphthoquinone scaffold. The following tables summarize the quantitative data from various studies, offering a comparative overview of their efficacy.
Anticancer Activity
The cytotoxic effects of fusarubin and its derivatives have been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Fusarubin | OCI-AML3 | 16.1 | [1] |
| Anhydrofusarubin | OCI-AML3 | 45.5 | [1] |
| Fusarubin | HL-60 | Potent (exact value not specified) | [2][3] |
| Anhydrofusarubin | HL-60 | Less potent than Fusarubin | [2][3] |
| Fusarubin | U937 | Potent (exact value not specified) | [2][3] |
| Anhydrofusarubin | U937 | Less potent than Fusarubin | [2][3] |
| Fusarubin | Jurkat | Potent (exact value not specified) | [2][3] |
| Anhydrofusarubin | Jurkat | Less potent than Fusarubin | [2][3] |
SAR Insights: The data suggests that fusarubin is generally more potent than anhydrofusarubin in inhibiting the growth of hematological cancer cell lines.[1][2][3] The structural difference, namely the presence of a hydroxyl group in the dihydrofuran ring of fusarubin, appears to be crucial for its enhanced anticancer activity.
Antimicrobial and Antifungal Activity
Fusarubin analogues have demonstrated significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) are used to quantify their potency.
Antifungal Activity
| Compound | Fungal Species | EC50 (mmol/L) | Reference |
| 3-O-Methyl-8-O-methyl-fusarubin | Sclerotiorum sclerotiorum | 0.33 | [4][5] |
| 3-O-Methyl-8-O-methyl-fusarubin | Sclerotium rolfsii | 0.38 | [4][5] |
| 8-O-Methyl-fusarubin | Sclerotiorum sclerotiorum | 0.36 | [4] |
| 8-O-Methyl-fusarubin | Sclerotium rolfsii | 0.40 | [4] |
| Anhydrofusarubin | Alternaria alternata | 0.58 | [4] |
Antibacterial Activity
| Compound Class/Analogue | Bacterial Species | MIC (µg/mL) | Reference |
| trans-Dihydrofusarubin and 7 analogs | Staphylococcus aureus | < 4 | [6] |
| Naphthoquinones (compounds 28-32) | Mycobacterium tuberculosis | 25-50 | [6] |
| Naphthoquinones (compounds 32, 33) | Bacillus cereus, Streptococcus pyogenes | < 1 | [6] |
| Fusaroxazin | Staphylococcus aureus, Bacillus cereus | 5.3, 3.7 | [6] |
| Aurofusarin | Lactobacillus acidophilus | 8 µM | [7] |
SAR Insights: Methylation at the 3-O and 8-O positions of the fusarubin core, as seen in 3-O-methyl-8-O-methyl-fusarubin, appears to enhance antifungal activity against certain phytopathogenic fungi.[4][5] For antibacterial activity, the naphthoquinone core is a key pharmacophore, and modifications can lead to potent and selective inhibitors.[6]
Unveiling the "How": Experimental Methodologies
The reliability of SAR studies hinges on standardized and well-documented experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fusarubin analogues and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: Serially dilute the fusarubin analogues in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
The anticancer activity of fusarubin in hematological cancer cells involves the modulation of key signaling pathways.[1] Fusarubin has been shown to decrease the phosphorylation of ERK and Akt, while increasing the phosphorylation of p38.[1] The inhibition of ERK and activation of p38 lead to the upregulation and stabilization of the p21 protein, a cyclin-dependent kinase inhibitor.[1] This, in a p53-dependent manner, results in cell cycle arrest at the G2/M phase.[2] Furthermore, fusarubin can induce apoptosis through the activation of caspase-8 and caspase-3.[1]
Conclusion and Future Directions
The structure-activity relationship of fusarubin analogues is a burgeoning field of research with significant therapeutic potential. The available data indicates that modifications to the naphthoquinone core can dramatically influence their anticancer, antimicrobial, and antifungal activities. Specifically, the presence and position of hydroxyl and methyl groups are critical determinants of potency. The elucidated signaling pathways provide a roadmap for understanding their mechanism of action and for the rational design of more effective and selective analogues.
Future research should focus on the systematic synthesis and evaluation of a broader range of fusarubin derivatives to establish a more comprehensive quantitative structure-activity relationship (QSAR) model. Investigating the effects of these analogues on a wider panel of cancer cell lines and microbial strains, as well as exploring their impact on other signaling pathways, will be crucial in unlocking their full therapeutic potential. The integration of computational modeling with experimental validation will undoubtedly accelerate the development of novel fusarubin-based drugs for the treatment of cancer and infectious diseases.
References
- 1. Fusarubin and Anhydrofusarubin Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast Screening of Antibacterial Compounds from Fusaria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-O-demethyl-5-deoxyfusarubin and Other Naphthoquinones in Cancer Therapy
A detailed examination of the cytotoxic mechanisms and therapeutic potential of a novel fusarubin derivative in comparison to established naphthoquinones.
This guide provides a comparative analysis of the biological activities of 6-O-demethyl-5-deoxyfusarubin and other well-characterized naphthoquinones, namely plumbagin, shikonin, and juglone. The focus is on their potential as anticancer agents, with an objective comparison of their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate. This analysis is intended for researchers, scientists, and professionals in drug development.
Introduction to Naphthoquinones as Anticancer Agents
Naphthoquinones are a class of naturally occurring compounds that have garnered significant interest in cancer research due to their diverse pharmacological properties. Many of these compounds exert their cytotoxic effects through the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways. This guide will delve into the specifics of this compound, a less-studied derivative, and compare its potential with the more extensively researched naphthoquinones: plumbagin, shikonin, and juglone. While direct experimental data on the anticancer properties of this compound is limited, its structural similarity to other fusarubins with known anticancer activity suggests it may hold similar therapeutic promise.[1][2][3][4]
Comparative Cytotoxicity
The cytotoxic potential of naphthoquinones is a critical determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, including cancer cell proliferation. The following table summarizes the reported IC50 values for plumbagin, shikonin, and juglone across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Duration (hours) | Citation |
| Plumbagin | A549 (Lung) | 10.3 | 12 | [5] |
| H292 (Lung) | 7.3 | 12 | [5] | |
| H460 (Lung) | 6.1 | 12 | [5] | |
| Shikonin | A549 (Lung) | ~1-2 | 48 | [6] |
| MDA-MB-231 (Breast) | ~1-2 | 48 | [6] | |
| PANC-1 (Pancreatic) | ~1-2 | 48 | [6] | |
| U2OS (Osteosarcoma) | ~1-2 | 48 | [6] | |
| MCF-7 (Breast) | 10.3 | 24 | [7] | |
| SK-BR-3 (Breast) | 15.0 | 24 | [7] | |
| MDA-MB-231 (Breast) | 15.0 | 24 | [7] | |
| Juglone | LLC (Mouse Lung) | 10.78 | 24 | [8] |
| A549 (Human Lung) | 9.47 | 24 | [8] | |
| MIA Paca-2 (Pancreatic) | 5.27 | 24 | [9] | |
| MCF-7 (Breast) | 11.99 | - | [10] |
Note: Direct IC50 data for this compound against cancer cell lines is not currently available in the public domain. However, the structurally related compound, fusarubin, has demonstrated potent cytotoxic effects against leukemia cell lines.[2][3]
Mechanisms of Action: A Comparative Overview
The primary mechanism by which many naphthoquinones induce cancer cell death is through the induction of apoptosis. This programmed cell death is often triggered by intracellular oxidative stress caused by the generation of ROS.
This compound (Hypothesized) : Based on its structural similarity to fusarubin, it is hypothesized that this compound may induce apoptosis through pathways involving p53 and the Fas ligand. Fusarubin has been shown to upregulate p21 in a p53-dependent manner and to activate caspase-8 via the Fas ligand, leading to apoptosis in leukemia cells.[1][3][4]
Plumbagin : Plumbagin is a potent inducer of ROS, which in turn triggers apoptosis through both caspase-dependent and -independent pathways.[11] It leads to the loss of mitochondrial membrane potential, release of cytochrome c and apoptosis-inducing factor (AIF), and activation of caspases-9 and -3.[11] Plumbagin also inactivates the NF-κB signaling pathway, which is crucial for cancer cell survival.[5]
Shikonin : Shikonin induces apoptosis through multiple mechanisms, including the generation of ROS and the induction of endoplasmic reticulum (ER) stress.[12][13] This leads to the activation of the mitochondrial apoptotic pathway, characterized by the depolarization of the mitochondrial membrane and activation of the caspase cascade.[13] Shikonin has also been shown to modulate the Ras/MAPK and PI3K/AKT signaling pathways.[14]
Juglone : Juglone's cytotoxic effects are also strongly linked to the production of ROS.[8][15] This oxidative stress leads to apoptosis via the mitochondrial pathway, involving the upregulation of Bax, downregulation of Bcl-2, release of cytochrome c, and activation of caspase-3.[10][16] The PI3K/Akt and JNK/p38 MAPK pathways are key mediators in juglone-induced apoptosis.[8][15][17]
Signaling Pathways in Naphthoquinone-Induced Apoptosis
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by plumbagin, shikonin, and juglone to induce apoptosis. A hypothesized pathway for this compound, based on data for fusarubin, is also presented.
Experimental Protocols
This section provides an overview of the key experimental protocols used to assess the cytotoxic and apoptotic effects of naphthoquinones.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle : Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18][19][20]
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the naphthoquinone for a specified duration.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[18][20][21]
-
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[22][23][24][25][26]
-
Procedure :
-
Induce apoptosis in cells by treating with the naphthoquinone.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.
-
Principle : Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[27][28]
-
Procedure :
-
Prepare cell lysates from treated and untreated cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target apoptotic proteins.
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.[27]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of intracellular ROS generation, a key event in naphthoquinone-induced apoptosis.
-
Principle : A cell-permeable, non-fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[29][30][31][32][33]
-
Procedure :
-
Load the cells with the DCFH-DA probe.
-
Treat the cells with the naphthoquinone.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.[30]
-
Conclusion and Future Directions
The comparative analysis reveals that plumbagin, shikonin, and juglone are potent inducers of apoptosis in various cancer cell lines, primarily through ROS-mediated mechanisms that engage key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. While direct experimental evidence for the anticancer activity of this compound is currently lacking, its structural relationship to fusarubin, a known cytotoxic agent, strongly suggests its potential as a valuable subject for future investigation.
Future research should focus on:
-
Evaluating the cytotoxicity of this compound against a panel of cancer cell lines to determine its IC50 values.
-
Elucidating the mechanism of action of this compound, including its ability to induce apoptosis and generate ROS.
-
Investigating the specific signaling pathways modulated by this compound in cancer cells.
-
Conducting in vivo studies to assess the anti-tumor efficacy and safety profile of this compound in animal models.
A deeper understanding of the structure-activity relationships among different naphthoquinones will be invaluable for the design and development of novel and more effective anticancer therapeutics.
References
- 1. Exploring the anticancer activities of novel bioactive compounds derived from endophytic fungi: mechanisms of action, current challenges and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fusarubin and Anhydrofusarubin Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endophytic Fusarium strains: a treasure trove of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04126J [pubs.rsc.org]
- 5. Plumbagin from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of juglone and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of juglone-induced apoptosis of MCF-7 cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plumbagin induces reactive oxygen species, which mediate apoptosis in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcancer.org [jcancer.org]
- 13. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Juglone Induces Apoptosis of Human Gastric Cancer SGC-7901 Cells through Reactive Oxygen Species Mediated JNK and p38 Pathway [journal11.magtechjournal.com]
- 16. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES [thermofisher.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. kumc.edu [kumc.edu]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. pubcompare.ai [pubcompare.ai]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 31. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 32. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 33. assaygenie.com [assaygenie.com]
Cross-Validation of 6-O-demethyl-5-deoxyfusarubin's Putative Mechanism of Action: A Comparative Guide for Researchers
Introduction
6-O-demethyl-5-deoxyfusarubin is a naphthoquinone derivative with known antifungal and mycoplasma-inhibiting properties.[1][2] While direct studies on its anticancer mechanism of action are currently unavailable in the scientific literature, its structural similarity to other well-researched naphthoquinones, particularly its parent compound fusarubin, allows for a cross-validated, inferential analysis of its likely biological activities. This guide provides a comparative overview of the established anticancer mechanisms of fusarubin and the broader class of naphthoquinone compounds to hypothesize the mechanism of action for this compound. The data presented herein is intended to guide future research and drug development efforts.
Comparative Analysis of Anticancer Activity
The anticancer effects of many naphthoquinone derivatives are attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.[3][4][5] This is often mediated through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.[3][4][5]
Induction of Apoptosis
Studies on fusarubin, a closely related compound, have demonstrated its capacity to induce apoptosis in human hematological cancer cell lines.[6][7][8] The proposed mechanism involves the upregulation of the Fas ligand and subsequent activation of the caspase-8/3-dependent apoptotic pathway.[6][8] This is a common mechanism for many anticancer agents, triggering programmed cell death in malignant cells.
Cell Cycle Arrest
Fusarubin has been shown to interfere with cell cycle progression in cancer cells.[6][8] Specifically, it can increase the percentage of cells in the G2/M phase and decrease the percentage in the S phase.[8] This cell cycle arrest is likely linked to the upregulation of p21 and p53, key regulators of cell cycle checkpoints.[6][7][8]
Key Signaling Pathways Implicated
The PI3K/Akt and MAPK signaling pathways are frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. Many naphthoquinones exert their anticancer effects by targeting these pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival. Research on fusarubin indicates that it decreases the phosphorylation of Akt, a key downstream effector of PI3K.[6][8] The inactivation of Akt can lead to decreased cell survival and increased apoptosis. This is a common mechanism for various naphthoquinone derivatives, which have been shown to regulate the PI3K/Akt/mTOR pathway to induce apoptosis and autophagy in cancer cells.[4][9]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. Fusarubin has been observed to decrease the phosphorylation of ERK while increasing the expression of p38.[6][7][8] The modulation of the MAPK pathway by naphthoquinones is a recognized mechanism of their anticancer activity, often linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis.[3][5][10]
Quantitative Data Summary
The following tables summarize the observed effects of fusarubin on key biomarkers, providing a basis for hypothesizing the activity of this compound.
Table 1: Effect of Fusarubin on Cell Cycle and Apoptosis Markers
| Marker | Effect | Cell Line(s) | Reference(s) |
| p21 | Upregulation | OCI-AML3 | [6][7][8] |
| p53 | Upregulation | OCI-AML3 | [6][7][8] |
| Fas Ligand | Upregulation | OCI-AML3 | [6][8] |
| Caspase-8 | Activation | OCI-AML3 | [6][8] |
| Caspase-3 | Activation | OCI-AML3 | [6][8] |
| G2/M Phase | Cell Accumulation | OCI-AML3 | [8] |
| S Phase | Cell Depletion | OCI-AML3 | [8] |
Table 2: Effect of Fusarubin on PI3K/Akt and MAPK Signaling Pathways
| Pathway Component | Effect | Cell Line(s) | Reference(s) |
| p-Akt | Decrease | OCI-AML3 | [6][8] |
| p-ERK | Decrease | OCI-AML3 | [6][7][8] |
| p38 | Increase | OCI-AML3 | [6][7][8] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of compounds like fusarubin, which would be applicable for testing this compound.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Analysis (Annexin V/PI Staining)
-
Treat cancer cells with the test compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis
-
Treat cells with the test compound for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
-
Lyse treated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38, p21, p53, caspases) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the putative signaling pathways affected by this compound, based on data from related compounds.
Caption: Putative signaling cascade of this compound.
Caption: Workflow for investigating the anticancer mechanism.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is lacking, the available data on its parent compound, fusarubin, and other naphthoquinones provide a strong foundation for hypothesizing its anticancer properties. It is plausible that this compound induces apoptosis and cell cycle arrest in cancer cells through the modulation of the PI3K/Akt and MAPK signaling pathways. The experimental protocols and comparative data presented in this guide offer a framework for the systematic investigation of this promising compound as a potential therapeutic agent. Further research is warranted to validate these hypotheses and fully elucidate the anticancer potential of this compound.
References
- 1. targetmol.cn [targetmol.cn]
- 2. 6-O-Demethyl-5-deoxyfusarubin_TargetMol [targetmol.com]
- 3. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fusarubin and Anhydrofusarubin Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The endophytic Fusarium strains: a treasure trove of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04126J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 6-O-demethyl-5-deoxyfusarubin Against Known Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel fungal metabolite, 6-O-demethyl-5-deoxyfusarubin, against established antibiotic agents. Due to the limited availability of specific antibacterial data for this compound in publicly accessible literature, this guide utilizes data for closely related fusarubin and naphthoquinone compounds to provide a preliminary benchmark. The data presented herein is intended to serve as a foundational resource for researchers interested in the potential of this class of compounds for novel antibiotic development.
Executive Summary
This compound is a naphthoquinone derivative produced by fungi of the Fusarium and Nectria genera.[1] While its primary reported activities are antifungal and mycoplasma-inhibiting, compounds within the broader fusarubin and naphthoquinone class have demonstrated antibacterial properties, particularly against Gram-positive bacteria. This guide compares the available antibacterial data for these related compounds against widely used antibiotics: Ciprofloxacin, a broad-spectrum fluoroquinolone; Vancomycin, a glycopeptide antibiotic primarily used for Gram-positive infections; and Fusidic acid, a steroid antibiotic primarily used against Staphylococcus aureus.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of comparator antibiotics against common bacterial pathogens. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) Data Against Staphylococcus aureus
| Compound/Antibiotic | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Ciprofloxacin | Methicillin-Resistant S. aureus (MRSA) | 0.25 | 0.5 | Not Reported |
| Vancomycin | S. aureus ATCC 29213 | Not Reported | Not Reported | 1.0 (Median) |
| Fusidic acid | Methicillin-Susceptible S. aureus (MSSA) | 0.12 | 0.12 | Not Reported |
| Fusidic acid | Methicillin-Resistant S. aureus (MRSA) | 32 | >128 | 4 to >128 |
Table 2: Minimum Inhibitory Concentration (MIC) Data Against Escherichia coli
| Compound/Antibiotic | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Ciprofloxacin | E. coli ATCC 25922 | Not Reported | Not Reported | ≤1 (Susceptible) |
| Vancomycin | E. coli | Intrinsically Resistant | ||
| Fusidic acid | E. coli | Generally not active |
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the in vitro antimicrobial susceptibility of bacteria.
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). Cultures should be grown overnight in appropriate broth (e.g., Mueller-Hinton Broth) at 37°C.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious bacteria.
- 96-Well Microtiter Plates: Sterile, flat-bottom plates are used for the assay.
2. Inoculum Preparation:
- From the overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be achieved by diluting the culture in sterile saline or broth and measuring the turbidity.
- Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
3. Assay Procedure:
- Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.
- Add the standardized bacterial inoculum to each well containing the diluted compound.
- Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
- Incubate the plates at 37°C for 18-24 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the benchmark testing of a novel antibiotic compound.
Caption: Experimental workflow for antibiotic benchmarking.
Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is not well-elucidated, many naphthoquinones are known to interfere with cellular respiration and generate reactive oxygen species (ROS), leading to bacterial cell death. The comparator antibiotics have well-defined mechanisms:
-
Ciprofloxacin: Inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.
-
Vancomycin: Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor.
-
Fusidic acid: Inhibits protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome.
The following diagram illustrates the logical relationship of these mechanisms.
Caption: Mechanisms of action for different antibiotic classes.
Conclusion
While direct comparative data for this compound is currently limited, the available information on related naphthoquinones suggests potential antibacterial activity, particularly against Gram-positive organisms. Further in vitro and in vivo studies are warranted to fully characterize its antibacterial spectrum and mechanism of action. This guide provides the foundational experimental framework and comparative data to aid researchers in these future investigations. The unique chemical scaffold of this compound may offer a promising starting point for the development of novel antimicrobial agents.
References
Fusarubin Derivatives: A Comparative Analysis of Their Cytotoxic Effects on Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of fusarubin derivatives against various cancer cell lines, supported by experimental data from recent studies.
Fusarubin, a naphthoquinone pigment produced by fungi of the Fusarium genus, and its derivatives have demonstrated promising anticancer properties. These compounds inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. This guide synthesizes findings on the comparative cytotoxicity of fusarubin and its analogue, anhydrofusarubin, providing a clear overview of their potential as therapeutic agents.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fusarubin derivatives against a range of cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Fusarubin | OCI-AML3 | Acute Myeloid Leukemia | ~5.4 (16.1 µg/mL) | [1] |
| Anhydrofusarubin | OCI-AML3 | Acute Myeloid Leukemia | ~16.1 (45.5 µg/mL) | [1] |
| Fusarubin | MRC-5 | Normal Lung Fibroblast | ~137.9 (40.857 µg/mL) | [2] |
| Doxorubicin (Control) | MRC-5 | Normal Lung Fibroblast | ~43.2 (25.063 µg/mL) | [2] |
| Fusarubin | MCF-7 | Breast Cancer | Potent Activity | [3] |
| Fusarubin | HeLa | Cervical Cancer | Moderate Activity | [3] |
| Fusarubin | PC-3 | Prostate Cancer | Potent Activity | [3] |
| Anhydrofusarubin | PC-3 | Prostate Cancer | Moderate Activity | [3] |
| Anhydrofusarubin | HeLa | Cervical Cancer | Moderate Activity | [3] |
| Fusarisetin E | A549 | Lung Cancer | 8.7 | [4] |
| Fusarisetin F | A549 | Lung Cancer | 4.3 | [4] |
| Compound 8 (Fusarium sp. 2ST2) | A549 | Lung Cancer | 5.6 | [4] |
| Compound 8 (Fusarium sp. 2ST2) | MDA-MB-435 | Melanoma | 3.8 | [4] |
| Compound 14 (Fusarium sp. 2ST2) | A549 | Lung Cancer | 6.2 | [4] |
| Compound 14 (Fusarium sp. 2ST2) | MDA-MB-435 | Melanoma | 2.8 | [4] |
| Fungal Taxol | HeLa, HepG2, Jurkat, Ovcar3, T47D | Various | 0.005 - 0.2 | [5] |
| Fungal Baccatin III | HeLa, HepG2, Jurkat, Ovcar3, T47D | Various | 2 - 5 | [5] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The absorbance of this colored solution is proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Fusarubin derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fusarubin derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Signaling Pathways of Fusarubin-Induced Cytotoxicity
Fusarubin and its derivatives exert their cytotoxic effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.[1][7] Fusarubin has been shown to up-regulate p21 in a p53-dependent manner, which is likely a consequence of decreased ERK phosphorylation and increased p38 expression.[7] Furthermore, it decreases Akt phosphorylation, leading to increased Fas ligand production and subsequent caspase-8/3-dependent apoptosis.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pigments with antimicrobial and cytotoxic activities from the coprophilous fungus Fusarium solani isolated from horse dung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolites With Cytotoxic Activities From the Mangrove Endophytic Fungus Fusarium sp. 2ST2 [frontiersin.org]
- 5. Inhibition of cancer cell proliferation and apoptosis-inducing activity of fungal taxol and its precursor baccatin III purified from endophytic Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fusarubin and Anhydrofusarubin Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 6-O-demethyl-5-deoxyfusarubin as a Potential Drug Lead: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Known Biological Activities
6-O-demethyl-5-deoxyfusarubin has been identified as possessing antifungal and mycoplasma-inhibiting properties.[2][3] Its structural relatives, fusarubin and anhydrofusarubin, have demonstrated notable cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer potential. The anticancer activity of fusarubin has been linked to the induction of cell cycle arrest and apoptosis.
Comparative Analysis: Quantitative Data
To provide a framework for evaluating the potential of this compound, the following tables present quantitative data for established drugs in the fields of cancer and fungal infections.
Anticancer Activity: Comparison with Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Doxorubicin IC50 (µM) | This compound IC50 (µM) |
| Prostate Cancer | ||
| PC3 | 8.00 | Data not available |
| Lung Cancer | ||
| A549 | 1.50 | Data not available |
| Cervical Cancer | ||
| HeLa | 1.00 | Data not available |
| Prostate Cancer | ||
| LNCaP | 0.25 | Data not available |
| Breast Cancer | ||
| MCF-7 | 2.50 | Data not available |
| Liver Cancer | ||
| HepG2 | 12.2 | Data not available |
Antifungal Activity: Comparison with Amphotericin B
Amphotericin B is a polyene antifungal drug. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Fungal Species | Amphotericin B MIC (µg/mL) | This compound MIC (µg/mL) |
| Aspergillus fumigatus | 0.5 - 2.0 | Data not available |
| Candida albicans | 0.25 - 1.0 | Data not available |
| Cryptococcus neoformans | 0.125 - 1.0 | Data not available |
| Fusarium solani | 2.0 - 8.0 | Data not available |
Experimental Protocols
To facilitate the generation of quantitative data for this compound, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antifungal Susceptibility Testing: CLSI Broth Microdilution Method
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.
Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate in a liquid broth medium.
Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture according to CLSI guidelines (e.g., M27 for yeasts, M38 for filamentous fungi).
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungus).
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 100% reduction in turbidity) compared to the growth control.
Visualizations
Signaling Pathway
Caption: Proposed anticancer mechanism of this compound.
Experimental Workflow
Caption: Workflow for evaluating a potential drug lead.
Conclusion and Future Directions
While direct quantitative data for this compound is currently lacking, the known bioactivities of this compound and its structural analogs warrant further investigation. The provided experimental protocols offer a clear path to generating the necessary data to rigorously evaluate its potential as a drug lead. Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 values against a panel of cancer cell lines and MIC values against a range of pathogenic fungi.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile in animal models.
By systematically addressing these research questions, the scientific community can determine the true potential of this compound as a novel therapeutic agent.
References
Safety Operating Guide
Essential Safety and Disposal Plan for 6-O-demethyl-5-deoxyfusarubin
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 6-O-demethyl-5-deoxyfusarubin. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Chemical and Hazard Profile
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₅ | TargetMol |
| Molecular Weight | 290.27 g/mol | TargetMol |
| Chemical Class | Naphthoquinone | PubMed |
| Known Biological Activity | Antifungal, Mycoplasma-inhibiting | TargetMol |
| EPA Waste Number (for 1,4-Naphthoquinone) | U166 | Santa Cruz Biotechnology[3] |
Personal Protective Equipment (PPE)
Standard laboratory PPE must be worn at all times when handling this compound. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical goggles.[3]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a chemical fume hood to avoid inhalation of any dust or aerosols.[4]
Spill Management Protocol
In the event of a spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Containment: For solid spills, dampen the material with water to prevent dusting before sweeping.[3] For liquid spills, use an inert absorbent material.
-
Collection: Carefully collect the spilled material and absorbent into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.[5]
Proper Disposal Procedure
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain. [6]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound (e.g., unused compound, contaminated labware, spill cleanup materials) in a dedicated, compatible, and clearly labeled hazardous waste container.[5]
-
Container Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5]
-
Secure Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area away from incompatible materials.[5][7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[5]
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow from experimental use to final disposal of this compound.
References
- 1. This compound and its anhydro derivative produced by a mutant of the fungus Nectria haematococca blocked in fusarubin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetmol.cn [targetmol.cn]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Handling 6-O-demethyl-5-deoxyfusarubin
Personal Protective Equipment (PPE)
When handling 6-O-demethyl-5-deoxyfusarubin, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the required PPE.
| Protection Type | Specific PPE | Purpose | Standard |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin and Body Protection | Chemical-resistant lab coat | Protects skin and personal clothing from contamination. | |
| Disposable nitrile gloves (double-gloving recommended) | Prevents direct skin contact with the compound. | ||
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder form outside of a fume hood. | |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
2.1. Preparation and Engineering Controls:
-
Ventilation: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be available in the laboratory.[4]
2.2. Compound Handling:
-
Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a dedicated, clean weighing vessel.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
2.3. Post-Handling:
-
Decontamination: Wipe down all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of disposable items in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[6]
-
Solid Waste:
-
Unused or expired solid compound should be collected in a clearly labeled, sealed container.
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips) must be placed in a designated hazardous waste container.
-
-
Liquid Waste:
-
Labeling: All waste containers must be labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[6]
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
